molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1354972
CAS No.: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of Methyl Imidazo[1,2-a]pyridine-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl imidazo[1,2-a]pyridine-7-carboxylate, a key heterocyclic compound with significant interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition and a detailed synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 200 MHz, reveals the following characteristic proton signals.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.37s1HH-8
8.19d (J = 6 Hz)1HH-5
7.80s1HH-2 or H-3
7.70s1HH-2 or H-3
7.42d (J = 6 Hz)1HH-6
7.27s1HAromatic H
3.97s3H-OCH₃

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Assignment
~164C=O (ester)
~145-150C-8a
~140-145C-5
~125-135C-2, C-3
~115-125C-7
~110-115C-6
~105-110C-8
~52-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Although a specific spectrum for this compound was not found, the expected characteristic absorption bands can be inferred from the known functional groups.

Wavenumber (cm⁻¹) (Predicted)Functional Group
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methyl)
~1720-1700C=O stretch (ester)
~1640-1500C=C and C=N stretch (aromatic rings)
~1250-1000C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Low-Resolution Mass Spectrometry (LRMS)

The LRMS data for this compound shows a peak for the protonated molecule (M+1)⁺.[1]

m/zIon
177[M+H]⁺

The molecular formula of the compound is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol .[3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of the sample (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 200 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For LRMS, the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to observe the protonated molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methyl 2-aminoisonicotinate with bromoacetaldehyde diethyl acetal.[1]

Synthetic Workflow

SynthesisWorkflow reagent1 Bromoacetaldehyde diethyl acetal step1 Stir at RT, 2.5h Then heat at 80°C, 1.5h reagent1->step1 reagent2 Aqueous HCl reagent2->step1 reagent3 Water reagent3->step1 intermediate1 In situ formation of bromoacetaldehyde step1->intermediate1 step2 Neutralization at 20°C intermediate1->step2 reagent4 Sodium Bicarbonate reagent4->step2 step3 Stir at RT, overnight step2->step3 reagent5 Methyl 2-aminoisonicotinate reagent5->step3 product Methyl imidazo[1,2-a]pyridine- 7-carboxylate step3->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

A mixture of 2-bromo-1,1-diethoxyethane and 35% aqueous HCl in water is stirred for 2.5 hours at room temperature. The mixture is then heated to 80°C and stirred for an additional 1.5 hours. After cooling to 20°C, sodium bicarbonate is added in portions. Finally, methyl 2-aminoisonicotinate is added, and the reaction mixture is stirred at room temperature overnight. The resulting solid product is collected by filtration, washed with water, and dried.[1]

This guide provides essential spectroscopic and synthetic information for this compound, serving as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

A Comprehensive Technical Guide to Methyl Imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of Methyl Imidazo[1,2-a]pyridine-7-carboxylate, a heterocyclic compound belonging to the promising imidazo[1,2-a]pyridine class of molecules. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and chemical research.

Core Properties and Data

This compound is a stable organic compound with the molecular formula C₉H₈N₂O₂.[1][2][3] Its core structure consists of a fused imidazole and pyridine ring system, a scaffold that is prevalent in a variety of biologically active molecules.[4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 86718-01-6[1][2][8]
Molecular Formula C₉H₈N₂O₂[1][2][3]
Molecular Weight 176.17 g/mol [3][8]
Appearance Brown solid[9]
Melting Point 143 °C[10]
Storage Temperature Room Temperature or 2-8°C (sealed in dry)[1][8][9]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the reported ¹H NMR and mass spectrometry data.

TechniqueDataSource
¹H NMR (200 MHz, CDCl₃) δ ppm: 3.97 (s, 3H), 7.27 (s, 1H), 7.42 (d, J = 6 Hz, 1H), 7.70 (s, 1H), 7.80 (s, 1H), 8.19 (d, J = 6 Hz, 1H), 8.37 (s, 1H)[9]
Low-Resolution Mass Spectrometry (LRMS) m/z 177 (M + 1)⁺[9]

Experimental Protocols

The synthesis of this compound can be achieved through a reliable and well-documented procedure. A general method for its preparation is detailed below.

Synthesis of this compound

Materials:

  • Methyl 2-aminoisonicotinate

  • 2-Bromo-1,1-diethoxyethane

  • 35% Aqueous HCl

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • A mixture of 2-bromo-1,1-diethoxyethane (6.20 mL, 41.2 mmol) and 35% aqueous HCl (0.82 mL, 26.8 mmol) in water (68 mL) is stirred for 2.5 hours at room temperature.[9]

  • The reaction mixture is then heated to 80 °C and maintained at this temperature with stirring for 1.5 hours.[9]

  • After cooling the mixture to 20 °C, sodium bicarbonate (4.49 g, 53.45 mmol) is added in four portions.[9]

  • Finally, methyl 2-aminoisonicotinate (5 g, 32.86 mmol) is added, and the reaction mixture is stirred at room temperature overnight.[9]

  • Upon completion of the reaction, the solid product is collected by filtration, washed with water, and dried in a vacuum oven.[9]

This procedure affords this compound as a brown solid with a reported yield of 89%.[9]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Heating cluster_2 Step 3: Neutralization cluster_3 Step 4: Cyclization cluster_4 Step 5: Workup A 2-Bromo-1,1-diethoxyethane + 35% aq. HCl + Water B Stir at RT for 2.5h A->B C Heat to 80°C B->C D Stir at 80°C for 1.5h C->D E Cool to 20°C D->E F Add NaHCO3 E->F G Add Methyl 2-aminoisonicotinate F->G H Stir at RT overnight G->H I Filter solid H->I J Wash with Water I->J K Dry in vacuum oven J->K L L K->L Yield: 89%

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7] These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][6][7] While specific biological data for this compound is not extensively reported in the public domain, its structural class suggests potential for biological activity.

Potential Signaling Pathway Modulation

Derivatives of imidazo[1,2-a]pyridine have been shown to modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, some analogs have been identified as inhibitors of the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[5][11] These pathways are critical regulators of cell proliferation, survival, and inflammation. The potential of imidazo[1,2-a]pyridine derivatives to interfere with these signaling cascades makes them attractive candidates for further investigation in drug discovery programs.

G cluster_0 Potential Downstream Effects cluster_1 Signaling Pathways Proliferation Cell Proliferation Survival Cell Survival Inflammation Inflammation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival STAT3 STAT3 STAT3->Proliferation STAT3->Survival NFkB NF-κB NFkB->Survival NFkB->Inflammation IP Imidazo[1,2-a]pyridine Derivative IP->PI3K Inhibition IP->STAT3 Inhibition IP->NFkB Inhibition

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound, CAS number 86718-01-6, is a well-characterized compound with a straightforward synthetic route. As a member of the biologically significant imidazo[1,2-a]pyridine family, it holds potential for further investigation in various areas of chemical and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its application for the development of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to the Crystal Structure of Methyl imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of Methyl imidazo[1,2-a]pyridine-7-carboxylate. Due to the absence of a publicly available crystal structure for this specific compound, this guide utilizes data from a closely related analogue, Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, to present a representative structural analysis. The experimental protocols described are based on established methodologies for small molecule single-crystal X-ray crystallography.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Members of this family have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[4][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound is a member of this important class, and understanding its crystal structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a detailed account of the methodologies involved in determining the crystal structure of small molecules like this compound and presents key structural data derived from a suitable analogue.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
IUPAC NameThis compound
InChI KeyKYHRVKMXYXBEQN-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC2=NC=CN2C=C1
CAS Number86718-01-6

Crystallographic Data (Based on an Analogue)

The following crystallographic data is for Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate and serves as a representative model for the title compound.[6]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.164 (3)
b (Å)10.521 (2)
c (Å)13.759 (3)
α (°)90
β (°)124.77 (3)
γ (°)90
Volume (ų)2041.1 (7)
Z8
Calculated Density (Mg/m³)1.329
Absorption Coefficient (mm⁻¹)0.093
F(000)864
Selected Bond Lengths and Angles (Representative)
BondLength (Å)AngleDegrees (°)
N1-C81.325(3)C8-N1-C1108.5(2)
N1-C11.388(3)C5-N2-C1106.9(2)
N2-C51.368(3)C9-C8-N1111.4(2)
N2-C11.380(3)C2-C1-N1129.8(2)
C8-C91.495(4)C2-C1-N2122.0(2)
O1-C91.205(3)N1-C1-N2108.2(2)
O2-C91.334(3)O1-C9-O2124.0(3)

Experimental Protocols

The determination of a small molecule crystal structure involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and analysis.

Synthesis and Purification

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For this compound, a potential route involves the reaction of methyl 2-aminoisonicotinate with a suitable bromoacetaldehyde derivative. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain high-purity crystals suitable for diffraction studies.

Crystallization

Single crystals of sufficient size and quality are grown using various techniques. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and slow cooling of a saturated solution.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Growth of Single Crystals (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the determination of the crystal structure of a small molecule.

Imidazo[1,2-a]pyridines and the Wnt/β-catenin Signaling Pathway

Several studies have reported that imidazo[1,2-a]pyridine derivatives can act as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8]

wnt_pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n accumulation & translocation TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes Nucleus Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->BetaCatenin_n inhibition BetaCatenin_n->TCF

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for understanding its likely structural characteristics and the methodologies required for its determination. The provided data from a close analogue offers valuable insights for researchers in the field of drug discovery and development. The established link between the imidazo[1,2-a]pyridine scaffold and the inhibition of key signaling pathways underscores the importance of detailed structural information for the design of novel therapeutics.

References

Navigating the Solubility Landscape of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide array of therapeutic applications, including as kinase inhibitors in oncology and as anti-infective agents. However, the promising biological activity of this heterocyclic system is often tempered by challenges in aqueous solubility, a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the solubility characteristics of imidazo[1,2-a]pyridine derivatives, with "Methyl imidazo[1,2-a]pyridine-7-carboxylate" serving as a key reference point. We will delve into the experimental methodologies for solubility assessment and explore the biological signaling pathways where these compounds are frequently implicated.

The Solubility Challenge of Imidazo[1,2-a]pyridines

Derivatives of imidazo[1,2-a]pyridine often exhibit poor aqueous solubility due to their rigid, fused bicyclic structure and lipophilic character. This inherent low solubility can pose significant hurdles during drug development, leading to poor bioavailability and difficulties in formulation. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, the broader class of these compounds is recognized for requiring careful formulation strategies to enhance their dissolution and absorption.

Quantitative Solubility Data: A Representative Overview

Solvent SystemExpected Solubility CategoryTypical Concentration RangeMethod
Water (pH 7.4)Poorly Soluble< 10 µg/mLThermodynamic Shake-Flask
Phosphate Buffered Saline (PBS)Poorly Soluble< 10 µg/mLThermodynamic Shake-Flask
0.1 N HCl (pH ~1)Slightly to Moderately Soluble10 - 100 µg/mLThermodynamic Shake-Flask
Dimethyl Sulfoxide (DMSO)Very Soluble> 10 mg/mLKinetic/Thermodynamic
EthanolSoluble1 - 10 mg/mLKinetic/Thermodynamic
MethanolSoluble1 - 10 mg/mLKinetic/Thermodynamic
Dichloromethane (DCM)Soluble1 - 10 mg/mLKinetic/Thermodynamic

Note: This table is a generalized representation for the imidazo[1,2-a]pyridine class and not specific, experimentally determined data for this compound.

Experimental Protocols for Solubility Determination

Accurate assessment of solubility is paramount in early-stage drug discovery and development. The two primary methods employed are thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Protocol:

  • Compound Addition: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

G cluster_protocol Thermodynamic Solubility Workflow start Start: Excess Solid Compound + Solvent equilibration Equilibration (24-72h agitation) start->equilibration Incubate separation Phase Separation (Filtration/Centrifugation) equilibration->separation Separate Phases quantification Quantification (HPLC, LC-MS) separation->quantification Analyze Supernatant end_node End: Equilibrium Solubility Value quantification->end_node Calculate Concentration

Thermodynamic Solubility Workflow
Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

  • Stock Solution: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10 mM).

  • Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer (e.g., PBS) in a microplate well.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering), UV-Vis spectroscopy, or by analyzing the clear supernatant after filtration or centrifugation.

G cluster_protocol Kinetic Solubility Workflow start Start: DMSO Stock Solution dilution Dilution into Aqueous Buffer start->dilution Add to Buffer incubation Incubation (1-2h) dilution->incubation Incubate detection Precipitation Detection incubation->detection Measure Precipitate end_node End: Kinetic Solubility Value detection->end_node Determine Solubility

Kinetic Solubility Workflow

Biological Context: Imidazo[1,2-a]pyridines in Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are frequently designed as inhibitors of various protein kinases that play crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases. The biological activity of these compounds is intrinsically linked to their ability to reach their intracellular targets, a process heavily influenced by their solubility and permeability.

Two of the most common signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors are the PI3K/mTOR and STAT3/NF-κB pathways.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC1

Imidazo[1,2-a]pyridine Inhibition of PI3K/mTOR Pathway
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are key transcription factors that regulate inflammatory responses, cell survival, and proliferation. Their aberrant activation is associated with chronic inflammation and various cancers.

G cluster_pathway STAT3/NF-κB Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->STAT3 Imidazopyridine->NFkB

Imidazo[1,2-a]pyridine Inhibition of STAT3/NF-κB Pathway

Conclusion

While "this compound" serves as a pertinent example, the broader class of imidazo[1,2-a]pyridines represents a rich area of research in drug discovery. A thorough understanding of their solubility characteristics is critical for advancing these promising compounds from the laboratory to the clinic. The experimental protocols and biological contexts outlined in this guide provide a foundational framework for researchers and drug development professionals to navigate the challenges and unlock the full therapeutic potential of this important chemical scaffold. The interplay between chemical structure, solubility, and biological activity underscores the multidisciplinary nature of modern pharmaceutical science.

The Architectural Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the historical landscape and synthetic evolution of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science. From early 20th-century discoveries to contemporary high-throughput methodologies, this document provides a comprehensive overview of key synthetic strategies, complete with detailed experimental protocols and comparative quantitative data. Visualizations of historical progression and reaction pathways are included to facilitate a deeper understanding of the chemical logic underpinning these powerful synthetic tools.

A Century of Innovation: The Historical Trajectory of Imidazo[1,2-a]pyridine Synthesis

The journey to construct the imidazo[1,2-a]pyridine ring system began in the early 20th century, with early methods often requiring harsh reaction conditions and offering limited yields. The timeline below highlights the pivotal discoveries that have shaped the synthesis of this important heterocyclic motif.

Historical_Development Tschitschibabin 1925: Tschitschibabin Synthesis (2-aminopyridine + α-halocarbonyl) Ortoleva_King Ortoleva-King Reaction (Foundation for modern variations) Tschitschibabin->Ortoleva_King Conceptual Link Modern 21st Century: Modern Methodologies (Cu-catalysis, Microwave, Flow) Ortoleva_King->Modern Mechanistic Basis GBB 1998: Groebke-Blackburn-Bienaymé (Multicomponent Reaction) GBB->Modern Efficiency Paradigm GBB_Reaction cluster_reactants Reactants 2-Aminoazine 2-Aminoazine Imine Formation Imine Formation 2-Aminoazine->Imine Formation + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Formation Isocyanide Isocyanide Cyclization Cyclization Isocyanide->Cyclization Imine Formation->Cyclization + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine [Catalyst]

"Methyl imidazo[1,2-a]pyridine-7-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl Imidazo[1,2-a]pyridine-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and insights into the biological signaling pathways modulated by the broader class of imidazo[1,2-a]pyridine derivatives.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem[1], Thermo Scientific[2][3]
Molecular Weight 176.18 g/mol PubChem[1], Thermo Scientific[2][3]
IUPAC Name This compoundPubChem[1]
CAS Number 86718-01-6PubChem[1], Thermo Scientific[2][3]
Canonical SMILES COC(=O)C1=CC2=NC=CN2C=C1PubChem[1]
InChI Key KYHRVKMXYXBEQN-UHFFFAOYSA-NPubChem[1], Thermo Scientific[3]
Appearance Brown solidChemicalBook[4]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of methyl 2-aminoisonicotinate with 2-bromo-1,1-diethoxyethane.[4]

Experimental Methodology

Materials:

  • 2-bromo-1,1-diethoxyethane

  • 35% aqueous Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methyl 2-aminoisonicotinate

Procedure:

  • A mixture of 2-bromo-1,1-diethoxyethane (6.20 mL, 41.2 mmol) and 35% aqueous HCl (0.82 mL, 26.8 mmol) in water (68 mL) is stirred for 2.5 hours at room temperature.[4]

  • The reaction mixture is then heated to 80 °C and maintained at this temperature with stirring for 1.5 hours.[4]

  • After cooling the mixture to 20 °C, sodium bicarbonate (4.49 g, 53.45 mmol) is added in four portions.[4]

  • Finally, methyl 2-aminoisonicotinate (5 g, 32.86 mmol) is added, and the resulting mixture is stirred at room temperature overnight.[4]

  • The solid product formed is collected by filtration, washed with water, and dried in a vacuum oven to yield this compound.[4]

Expected Outcome: This procedure affords the target compound as a brown solid with a high yield (approximately 89%).[4] The product can be characterized by techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

G cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Product & Purification 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane Step1 1. Stir with HCl in H2O (2.5h, RT) 2-bromo-1,1-diethoxyethane->Step1 Methyl 2-aminoisonicotinate Methyl 2-aminoisonicotinate Step4 4. Add Methyl 2-aminoisonicotinate Stir overnight Methyl 2-aminoisonicotinate->Step4 HCl HCl HCl->Step1 NaHCO3 NaHCO3 Step3 3. Cool to 20°C Add NaHCO3 NaHCO3->Step3 Step2 2. Heat at 80°C (1.5h) Step1->Step2 Step2->Step3 Step3->Step4 Purification Filtration, Washing, Drying Step4->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Context and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

Anticancer Activity and the Akt/mTOR Pathway

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[8][9] One of the key mechanisms underlying this activity is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[8]

Certain imidazo[1,2-a]pyridine compounds have been shown to reduce the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR).[8] This inhibition leads to an increase in the levels of cell cycle inhibitors like p53 and p21, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8][9]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Akt inhibits Imidazopyridine->mTOR inhibits p53_p21 p53 / p21 (Cell Cycle Inhibitors) Imidazopyridine->p53_p21 upregulates Apoptosis Apoptosis p53_p21->Apoptosis induces

Inhibition of the Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Effects via STAT3/NF-κB Modulation

The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory properties.[10] Studies have shown that these compounds can suppress key inflammatory signaling pathways, such as the STAT3 and NF-κB pathways. By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can downregulate the expression of pro-inflammatory mediators like iNOS and COX-2, thereby exerting their anti-inflammatory effects.[10]

The diverse biological activities of the imidazo[1,2-a]pyridine scaffold make this compound and related compounds valuable subjects for further investigation in the development of novel therapeutics.

References

Biological Screening of Novel Imidazo[1,2-a]pyridine Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel imidazo[1,2-a]pyridine esters and related derivatives, focusing on their anticancer and antimicrobial properties. This document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes complex biological pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Core Biological Activities and Data Summary

Imidazo[1,2-a]pyridine derivatives have been extensively evaluated for their therapeutic potential, primarily as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various screening assays, providing a comparative look at the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of novel imidazo[1,2-a]pyridine compounds have been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[1]
HeLa (Cervical Cancer)0.21[1]
1,2,4-oxadiazole substituted imidazo[1,2-a]pyridineBreast Cancer Cell Lines>10[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
IP-5HCC1937 (Breast Cancer)45[3][4]
IP-6HCC1937 (Breast Cancer)47.7[3][4]
IP-7HCC1937 (Breast Cancer)79.6[3][4]
Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM or µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (various)Mycobacterium tuberculosis H37Rv≤1 µM (for 12 agents)[5]
Compound 9Mycobacterium tuberculosis H37Rv0.004 µM[5]
Compound 18Mycobacterium tuberculosis (MDR and XDR strains)Potency surpassed clinical candidate PA-824 by nearly 10-fold[5]
Imidazo[4,5-b]pyridine derivative 14E. coli32 µM[6]
Azo-linked imidazo[1,2-a]pyridine 4eP. aeruginosa and S. aureus0.5 mg/mL[7]
E. coli CTXM and K. pneumoniae NDM0.5–0.7 mg/mL[7]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of biological screening data. This section outlines the methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[1][8]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[1][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Visualizations

Imidazo[1,2-a]pyridine derivatives often exert their biological effects by modulating key intracellular signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of these novel compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many types of cancer, promoting tumor cell proliferation, survival, and invasion.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->STAT3 Inhibits Imidazo_Pyridine->IKK Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) STAT3_dimer->Gene_Expression Promotes NFkB_active Active NF-κB NFkB_active->Gene_Expression Promotes

Caption: The STAT3 and NF-κB signaling pathways, highlighting potential points of inhibition by imidazo[1,2-a]pyridine derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->Destruction_Complex Modulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription

Caption: The canonical Wnt/β-catenin signaling pathway, a target for some imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Visualization

A logical and systematic workflow is essential for the efficient screening and characterization of novel compounds.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of Novel Imidazo[1,2-a]pyridine Esters Primary_Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Primary_Anticancer Primary_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Primary_Antimicrobial Dose_Response Dose-Response Studies Primary_Anticancer->Dose_Response Primary_Antimicrobial->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Dose_Response->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Dose_Response->Signaling_Pathway Enzyme_Inhibition Enzyme Inhibition Assays Dose_Response->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR Signaling_Pathway->SAR Enzyme_Inhibition->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the biological screening of novel imidazo[1,2-a]pyridine esters.

References

An In-depth Technical Guide to the Formation of Methyl imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for methyl imidazo[1,2-a]pyridine-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details a specific synthetic protocol and explores the broader, fundamental reaction mechanisms that underpin the synthesis of the imidazo[1,2-a]pyridine core, including the Groebke-Blackburn-Bienaymé reaction and Tschitschibabin-like condensations.

Direct Synthesis of this compound

A direct and high-yielding synthesis of this compound involves the reaction of methyl 2-aminoisonicotinate with bromoacetaldehyde diethyl acetal. This method provides the target molecule in a straightforward manner.

Proposed Mechanism of Formation

The reaction proceeds through a mechanism analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. The key steps involve the initial formation of an α-amino-aldehyde, which then undergoes intramolecular cyclization and dehydration.

The proposed mechanism is as follows:

  • Hydrolysis of Acetal: In the presence of aqueous acid, bromoacetaldehyde diethyl acetal is hydrolyzed to form the reactive bromoacetaldehyde.

  • N-Alkylation: The endocyclic nitrogen of methyl 2-aminoisonicotinate acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde to form a pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the aldehyde carbonyl, forming a hemiaminal.

  • Dehydration: The hemiaminal readily dehydrates to form the final aromatic imidazo[1,2-a]pyridine ring system.

Quantitative Data
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Methyl 2-aminoisonicotinateBromoacetaldehyde diethyl acetalWaterRoom TemperatureOvernight89
Experimental Protocol

A mixture of 2-bromo-1,1-diethoxyethane (6.20 mL, 41.2 mmol) and 35% aqueous HCl (0.82 mL, 26.8 mmol) in water (68 mL) is stirred for 2.5 hours at room temperature. The mixture is then heated to 80 °C and stirred for an additional 1.5 hours. After cooling to 20 °C, sodium bicarbonate (4.49 g, 53.45 mmol) is added in portions. Finally, methyl 2-aminoisonicotinate (5 g, 32.86 mmol) is added, and the reaction mixture is stirred at room temperature overnight. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound as a brown solid.

Visualization of the Proposed Mechanism

G cluster_step1 Step 1: Acetal Hydrolysis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde_diethyl_acetal->Bromoacetaldehyde H3O+ Methyl_2-aminoisonicotinate Methyl 2-aminoisonicotinate Pyridinium_intermediate Pyridinium intermediate Methyl_2-aminoisonicotinate->Pyridinium_intermediate + Bromoacetaldehyde Hemiaminal Hemiaminal Pyridinium_intermediate->Hemiaminal Final_Product Methyl imidazo[1,2-a] pyridine-7-carboxylate Hemiaminal->Final_Product - H2O

Caption: Proposed mechanism for the synthesis of this compound.

General Mechanisms for Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and can be synthesized through various methods. Two of the most prominent are the Groebke-Blackburn-Bienaymé reaction and Tschitschibabin-like condensations.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[2]

  • Schiff Base Formation: The 2-aminopyridine reacts with the aldehyde to form a Schiff base (imine) intermediate with the elimination of water.

  • Protonation/Lewis Acid Activation: The imine is activated by a proton or a Lewis acid, making it more electrophilic.

  • Nucleophilic Attack by Isocyanide: The isocyanide attacks the activated imine, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a 5-exo-dig cyclization to form the five-membered imidazole ring.

  • Rearomatization: A final proton transfer leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

2-AminopyridineAldehydeIsocyanideCatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater60486
2-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acidWaterRoom Temp480
AminopyrazineVarious aldehydesVarious isocyanidesBF3·MeCN---up to 85
2-AminopyridinesFurfuraldehydeVarious isocyanidesYb(OTf)3DCM/MeOH100 (MW)189-98

In a sealed vial, the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.) are combined.[1] A catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% phenylboronic acid) is added, followed by the solvent (e.g., water).[1] The reaction mixture is then stirred at the appropriate temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 4 hours).[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the product is purified by column chromatography.[1]

G 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Activated_Imine Activated Imine Schiff_Base->Activated_Imine H+ or Lewis Acid Nitrilium_Ion Nitrilium Ion Activated_Imine->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate 5-exo-dig Final_Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Final_Product Proton Transfer

Caption: General mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Tschitschibabin-like Condensation with α-Halocarbonyls

A classic and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction is a variation of the Tschitschibabin reaction.

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.[3]

  • Intramolecular Aldol-type Condensation: The exocyclic amino group of the pyridinium salt acts as a nucleophile and attacks the carbonyl carbon, leading to a cyclized hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring.

G 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt alpha-Halocarbonyl α-Halocarbonyl alpha-Halocarbonyl->Pyridinium_Salt Hemiaminal_Intermediate Hemiaminal Intermediate Pyridinium_Salt->Hemiaminal_Intermediate Intramolecular Condensation Final_Product Imidazo[1,2-a]pyridine Hemiaminal_Intermediate->Final_Product - H2O

Caption: Mechanism of Tschitschibabin-like condensation for imidazo[1,2-a]pyridine synthesis.

References

A Theoretical and Computational Scrutiny of Methyl Imidazo[1,2-a]pyridine-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-bridged heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their broad spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-microbial properties.[3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape, which dictates their interaction with biological targets. Computational chemistry provides a powerful lens through which to explore these molecular features, offering insights that can accelerate the drug discovery and development process.

This whitepaper focuses on Methyl imidazo[1,2-a]pyridine-7-carboxylate, a derivative with potential applications in medicinal chemistry. We will explore its synthesis and detail the application of Density Functional Theory (DFT), a robust computational method for investigating the properties of such molecules.

Synthesis and Characterization

The synthesis of this compound is well-established. A common and efficient method involves the reaction of a 2-aminopyridine derivative with a bromoacetaldehyde equivalent.

General Synthesis Protocol

A general and reliable synthesis of this compound can be achieved as follows:

  • A mixture of 2-bromo-1,1-diethoxyethane and aqueous hydrochloric acid in water is stirred for several hours.

  • The reaction is then heated to 80°C for approximately 1.5 hours.

  • After cooling, the mixture is neutralized by the portion-wise addition of sodium bicarbonate.

  • Finally, methyl 2-aminoisonicotinate is added, and the reaction is stirred at room temperature overnight.

  • The resulting solid product, this compound, is collected by filtration, washed with water, and dried under vacuum.

This method has been reported to yield the product in high purity and good yield.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (200 MHz, CDCl₃)δ ppm: 3.97 (s, 3H), 7.27 (s, 1H), 7.42 (d, J = 6 Hz, 1H), 7.70 (s, 1H), 7.80 (s, 1H), 8.19 (d, J = 6 Hz, 1H), 8.37 (s, 1H)[4]
Mass Spec. (LRMS)m/z 177 (M + 1)⁺[4]

Theoretical Calculations: A Methodological Framework

In the absence of specific published computational studies for this compound, this section outlines a robust and widely adopted methodological framework based on studies of analogous imidazo[1,2-a]pyridine derivatives.[3]

Computational Workflow

The theoretical investigation of a molecule like this compound typically follows a standardized workflow, which can be visualized using the diagram below.

Computational Chemistry Workflow Computational Chemistry Workflow for Imidazo[1,2-a]pyridines A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Electronic Properties Analysis C->D E Frontier Molecular Orbitals (HOMO/LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Reactivity Descriptors D->G

Caption: A typical workflow for computational analysis.

Detailed Computational Protocol

The following protocol is based on methodologies reported for similar imidazo[1,2-a]pyridine structures.

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian.

  • Method: The Density Functional Theory (DFT) method is highly suitable. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that offers a good balance of accuracy and computational cost.[3]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311G++(d,p), is typically employed. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic structure of heterocyclic systems.

  • Geometry Optimization: The initial structure of this compound would be optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Analysis: Following successful optimization, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions.

Predicted Structural and Electronic Properties

Based on calculations for analogous compounds, we can predict the key structural and electronic features of this compound.

Molecular Geometry

The imidazo[1,2-a]pyridine core is a planar bicyclic system. The ester group at the 7-position is expected to have some degree of rotational freedom. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 2: Predicted and Exemplar Calculated Geometric Parameters for Imidazo[1,2-a]pyridine Derivatives

Parameter Predicted Value Range for this compound Example Calculated Values for a related Imidazo[1,2-a]pyridine
Bond Lengths (Å)
C=N (imidazole)1.32 - 1.381.35
C-N (imidazole)1.37 - 1.421.39
C=C (pyridine)1.36 - 1.421.39
C-C (bridgehead)1.40 - 1.451.43
Bond Angles (°)
C-N-C (imidazole)105 - 110108
N-C-N (imidazole)110 - 115112
C-C-C (pyridine)118 - 122120

Note: The example values are representative of typical DFT calculations on the imidazo[1,2-a]pyridine core and are for illustrative purposes.

Electronic Properties

The electronic properties of this compound are expected to be in line with those of other derivatives of this scaffold.

Table 3: Predicted Electronic Properties of this compound

Property Predicted Characteristic
HOMO Energy Localized on the imidazo[1,2-a]pyridine ring, indicating its role as the primary electron donor.
LUMO Energy Also distributed across the bicyclic system, with potential contributions from the carboxylate group, making it the electron-accepting region.
HOMO-LUMO Gap Expected to be in the range of 4-5 eV, suggesting good kinetic stability.
MEP The nitrogen atoms of the imidazole and pyridine rings are predicted to be regions of negative potential (electron-rich), while the hydrogen atoms and the region around the ester group will exhibit positive potential (electron-poor).

Relevance in Drug Development

The imidazo[1,2-a]pyridine scaffold is a key component of several marketed drugs. Theoretical calculations, as outlined in this guide, are instrumental in understanding the structure-activity relationships (SAR) of these compounds. For instance, understanding the MEP can aid in the design of molecules with improved binding affinity to target proteins by optimizing electrostatic interactions. FMO analysis can provide insights into the reactivity of the molecule and its potential metabolic fate.

Potential Signaling Pathway Interaction

Given the broad biological activities of imidazo[1,2-a]pyridines, they can interact with various signaling pathways. For example, some derivatives have been investigated as inhibitors of protein kinases, which are crucial components of many signaling cascades involved in cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.

Kinase Signaling Pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates Kinase2 Downstream Kinase Kinase1->Kinase2 activates TargetProtein Target Protein Kinase2->TargetProtein phosphorylates Response Cellular Response (e.g., Proliferation) TargetProtein->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway.

Conclusion

While a dedicated computational study on this compound is yet to be published, this technical guide provides a comprehensive framework for conducting such an investigation. The methodologies detailed herein, based on established research on analogous compounds, offer a clear pathway for elucidating its structural and electronic properties. The synthesis is straightforward, and the computational tools are readily available to perform in-depth theoretical analyses. The insights gained from such studies are invaluable for the rational design of novel imidazo[1,2-a]pyridine-based therapeutic agents, enabling a more efficient and targeted approach to drug discovery. This guide serves as a foundational resource for researchers aiming to explore the chemical space of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl imidazo[1,2-a]pyridine-7-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this class have garnered significant interest as potential therapeutic agents, particularly in oncology, due to their potent inhibitory effects on cancer cell growth.[1][2] Many imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of critical cellular signaling pathways, including those involving protein kinases such as the PI3K/AKT/mTOR pathway.[2] Methyl imidazo[1,2-a]pyridine-7-carboxylate is a member of this chemical class. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the efficacy and mechanism of action of this compound in various cell-based assays.

Hypothesized Mechanism of Action

Based on the known activities of structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its effects through the inhibition of key protein kinases involved in cell survival and proliferation. A plausible target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[2][3] The protocols outlined below are designed to investigate this hypothesis by assessing the compound's impact on cell viability and its ability to inhibit a key downstream effector in this pathway.

Data Presentation

The following tables present hypothetical data to illustrate how the quantitative results from cell-based assays with this compound could be summarized.

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A375Melanoma4815.2
HeLaCervical Cancer4822.8
HCC1937Breast Cancer4835.5
A549Lung Cancer4841.3
HepG2Liver Cancer4850.1

Table 2: Hypothetical Kinase Inhibition Profile for this compound

Kinase TargetAssay TypeIC50 (µM)
AKT1Cellular Phosphorylation Assay8.9
mTORCellular Phosphorylation Assay12.4
PI3KαIn Vitro Kinase Assay5.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[5]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In-Cell Kinase Inhibition Assessment (Cellular Phosphorylation Assay)

This protocol provides a general framework for quantifying the inhibition of a specific kinase (e.g., AKT) within intact cells by measuring the phosphorylation of its substrate.

Materials:

  • Human cancer cell line known to have active PI3K/AKT signaling (e.g., HCC1937)

  • Complete growth medium and serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Growth factors (e.g., EGF, IGF-1) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-AKT Ser473) and anti-total protein (e.g., anti-total AKT)

  • Secondary antibody conjugated to HRP

  • ELISA plates or Western blot equipment

  • Detection reagent (e.g., TMB substrate for ELISA or ECL for Western blot)

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 96-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the kinase pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification of Phosphorylation (ELISA-based method):

    • Coat an ELISA plate with a capture antibody specific for the total target protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of the substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add the TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Plot the data to determine the IC50 value for kinase inhibition.

Visualizations

G cluster_pathway Hypothesized PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Methyl imidazo[1,2-a] pyridine-7-carboxylate Inhibitor->PI3K Inhibitor->AKT

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with serial dilutions of compound B->C D 4. Incubate for 48h (Treatment Period) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_workflow In-Cell Kinase Inhibition Assay Workflow A 1. Seed cells and grow to 70-80% confluency B 2. Serum-starve cells for 12-24h A->B C 3. Pre-treat with compound for 1-2h B->C D 4. Stimulate with growth factor C->D E 5. Lyse cells and collect supernatant D->E F 6. Perform ELISA for phospho-protein E->F G 7. Measure signal with plate reader F->G H 8. Normalize and calculate IC50 value G->H

Caption: Workflow for a cellular phosphorylation assay.

References

Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-7-carboxylate as a Synthetic Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents. Methyl imidazo[1,2-a]pyridine-7-carboxylate serves as a versatile synthetic precursor, offering a convenient handle for derivatization to explore structure-activity relationships (SAR) and develop novel drug candidates targeting a range of diseases, including cancer and infectious diseases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Synthetic Applications

This compound is a key starting material for the synthesis of a variety of derivatives, most notably carboxamides. The ester group at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for amide bond formation with a diverse range of amines. This strategy allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, a crucial step in lead optimization.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: hydrolysis of the methyl ester followed by amide coupling. This workflow allows for the introduction of various substituents at the 7-position, enabling the fine-tuning of the pharmacological properties of the final compounds.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Downstream Applications A This compound B Imidazo[1,2-a]pyridine-7-carboxylic acid A->B Base or Acid Hydrolysis D Imidazo[1,2-a]pyridine-7-carboxamide Derivatives B->D C Diverse Amines (R-NH2) C->D Coupling Agents (e.g., HATU, EDC) E Biological Screening D->E F Lead Optimization E->F G Preclinical Development F->G PI3K_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth fourEBP1->CellGrowth inhibition of translation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits ALK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression STAT3 STAT3 JAK->STAT3 STAT3->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->ALK inhibits

Application of Methyl Imidazo[1,2-a]pyridine-7-carboxylate in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapeutics. Among the various substituted imidazo[1,2-a]pyridines, Methyl imidazo[1,2-a]pyridine-7-carboxylate serves as a particularly valuable starting material and key intermediate for the synthesis of potent and selective kinase inhibitors. The ester functionality at the 7-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in cancer and other diseases.

Application Notes

The primary application of this compound in kinase inhibitor synthesis involves its derivatization to introduce various substituents that can interact with the target kinase. The most common synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be readily coupled with a diverse range of amines to generate a library of amide derivatives. This amide linkage is often a crucial pharmacophoric element, participating in hydrogen bonding interactions within the kinase active site.

The imidazo[1,2-a]pyridine core itself has been successfully utilized to target a range of kinases, including:

  • PI3K/Akt/mTOR Pathway: Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[1]

  • Receptor Tyrosine Kinases (RTKs): This scaffold has been employed to generate inhibitors of RTKs such as the insulin-like growth factor-1 receptor (IGF-1R) and c-Met, which are often dysregulated in cancer.[2][3]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC2-like kinases (CLKs): Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against DYRK1A and CLK1, kinases implicated in neurodegenerative diseases and cancer.[4]

  • Activin-like Kinase (ALK): The imidazo[1,2-a]pyridine core has been identified as a suitable scaffold for the development of potent inhibitors of ALK2, a kinase involved in rare genetic disorders.[5]

The strategic modification of the 7-position of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of inhibitor potency and selectivity. By varying the amine coupling partner, researchers can introduce a wide array of chemical functionalities, including aliphatic and aromatic rings, heterocyclic systems, and polar groups, to optimize interactions with the target kinase.

Data Presentation: Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following table summarizes the reported inhibitory activities of various kinase inhibitors built upon the imidazo[1,2-a]pyridine scaffold.

Compound ClassTarget Kinase(s)Reported IC50/KiReference
Imidazo[1,2-a]pyridine derivativesDYRK1A2.6 µM[4]
CLK10.7 µM[4]
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1RPotent Inhibition (specific values not detailed in abstract)[2]
Imidazo[1,2-a]pyridine-based peptidomimeticsAkt isoformsSub-micromolar range[6]
7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolinesALK2Potent Inhibition (specific values not detailed in abstract)[5]
Imidazo[1,2-a]pyridine derivativesPI3Kα/mTOR<100 nM[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent derivatization into potential kinase inhibitors, along with a general protocol for a kinase inhibition assay.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from methyl 2-aminoisonicotinate and bromoacetaldehyde diethyl acetal.[7]

Materials:

  • Methyl 2-aminoisonicotinate

  • Bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane)

  • 35% Aqueous Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO3)

  • Water (H2O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, combine 2-bromo-1,1-diethoxyethane (6.20 mL, 41.2 mmol) and 35% aqueous HCl (0.82 mL, 26.8 mmol) in water (68 mL).

  • Stir the mixture at room temperature for 2.5 hours.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 1.5 hours.

  • Cool the reaction mixture to 20 °C.

  • Carefully add sodium bicarbonate (4.49 g, 53.45 mmol) in four portions.

  • Add methyl 2-aminoisonicotinate (5 g, 32.86 mmol) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Collect the resulting solid by filtration using a Buchner funnel.

  • Wash the solid with water.

  • Dry the product in a vacuum oven to yield this compound as a brown solid.

Expected Yield: Approximately 89%.

Protocol 2: Hydrolysis of this compound to Imidazo[1,2-a]pyridine-7-carboxylic acid

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H2O)

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water.

  • Add LiOH or NaOH (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture by dropwise addition of 1M HCl until the pH is approximately 6-7.

  • The product, Imidazo[1,2-a]pyridine-7-carboxylic acid, may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 3: General Protocol for Amide Coupling

Materials:

  • Imidazo[1,2-a]pyridine-7-carboxylic acid

  • Desired amine (1-1.2 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Imidazo[1,2-a]pyridine-7-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add the coupling reagent (HATU or HBTU, 1.1 equivalents) and the base (DIPEA or TEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 4: General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compounds at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

  • In a 384-well plate, add a small volume of the synthesized inhibitor compound dissolved in DMSO at various concentrations. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

  • Initiate the kinase reaction by adding the reaction buffer containing the kinase and substrate to each well.

  • Start the reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds to GRB2_SOS GRB2/SOS cMet->GRB2_SOS recruits PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Motility Motility & Invasion STAT3->Motility ALK2_Pathway cluster_0 Cytoplasm BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK2 ALK2 (Type I Receptor) BMP->ALK2 TypeII_R->ALK2 phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates SMAD4 SMAD4 SMAD158->SMAD4 complexes with SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription regulates Kinase_Inhibitor_Synthesis_Workflow Start Methyl imidazo[1,2-a] pyridine-7-carboxylate Hydrolysis Hydrolysis (LiOH or NaOH) Start->Hydrolysis CarboxylicAcid Imidazo[1,2-a]pyridine- 7-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (HATU/DIPEA + Amine) CarboxylicAcid->AmideCoupling Inhibitor Imidazo[1,2-a]pyridine-7-carboxamide (Kinase Inhibitor) AmideCoupling->Inhibitor Assay Kinase Inhibition Assay Inhibitor->Assay SAR SAR Studies Assay->SAR

References

Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-7-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from the methyl imidazo[1,2-a]pyridine-7-carboxylate scaffold. The following sections detail the synthetic methodologies, key biological targets, and protocols for assessing the anti-inflammatory efficacy of these compounds.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory properties.[1][2] Derivatives of this compound have emerged as promising candidates for the development of novel anti-inflammatory drugs. These compounds have been shown to target key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the STAT3/NF-κB pathway.[3][4][5] This document outlines the synthesis of potent anti-inflammatory agents from this scaffold and provides detailed protocols for their biological evaluation.

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Compound IDDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
1 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine-0.07 - 0.1857 - 217[5]
2 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid-Preferential Inhibition-[4]
3 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)35.610.07508.6[6]
4 Imidazo[1,2-a]pyridine-2-carboxylic acid---[4]

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Compound IDDerivativeDose (mg/kg)Edema Inhibition (%)Reference
2 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid10More efficient than indomethacin[4]
4 Imidazo[1,2-a]pyridine-2-carboxylic acid10More efficient than indomethacin[4]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7]

Protocol: Synthesis of 2-Aryl Imidazo[1,2-a]pyridines

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add the desired phenacyl bromide (1 equivalent) to the solution.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux (e.g., 80°C) for a period ranging from a few hours to overnight, depending on the specific substrates.[8][9]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Example: Synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) [3][10]

This synthesis involves a multi-step process:

  • Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl-2-(p-tolylamino))ethan-1-one:

    • React α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine in the presence of sodium bicarbonate (NaHCO₃) in anhydrous methanol at room temperature.

  • Step 2: Condensation to form the Imidazo[1,2-a]pyridine ring:

    • The intermediate from Step 1 is then condensed with 2-amino-3-methylpyridine in isopropanol at 80°C to yield the final product, MIA.

In Vitro COX Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay [7]

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., Tris-HCl buffer).

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference standards (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound or vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[8][11][12]

Protocol: Rat Paw Edema Model [13]

  • Animal Preparation: Use adult male Wistar rats (or a similar strain) weighing between 150-200g. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway

Caption: STAT3/NF-κB signaling pathway in inflammation.

Experimental Workflow

G compound This compound synthesis Chemical Synthesis (e.g., Tschitschibabin reaction) compound->synthesis derivatives Imidazo[1,2-a]pyridine Derivatives synthesis->derivatives invitro In Vitro Evaluation derivatives->invitro invivo In Vivo Evaluation derivatives->invivo cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay data_analysis Data Analysis (IC50, % Inhibition) cox_assay->data_analysis edema_assay Carrageenan-Induced Paw Edema Model invivo->edema_assay edema_assay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate, followed by a comprehensive guide for scaling up the production. The provided methodologies are based on established chemical principles for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Derivatives of this scaffold have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. Many of these biological effects are attributed to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2] this compound is a valuable intermediate for the synthesis of a library of derivatives for drug discovery and development. The ability to produce this compound on a larger scale is crucial for preclinical and clinical studies.

This document outlines a robust two-step synthetic sequence, starting from the commercially available 2-aminoisonicotinic acid, and provides critical considerations for process scale-up.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

Caption: PI3K/Akt/mTOR pathway with potential inhibition sites for imidazo[1,2-a]pyridines.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis

This section details the two-step synthesis of this compound at a laboratory scale.

This initial step involves the esterification of 2-aminoisonicotinic acid.

Diagram of the Synthesis Workflow (Step 1)

synthesis_step1 start 2-Aminoisonicotinic Acid + Methanol reaction Reaction at 50°C for 5h start->reaction reagent Thionyl Chloride (SOCl2) reagent->reaction workup Solvent Removal (Reduced Pressure) reaction->workup product Methyl 2-aminoisonicotinate workup->product synthesis_step2 start Bromoacetaldehyde diethyl acetal + Aqueous HCl hydrolysis Stir at RT (2.5h) Heat at 80°C (1.5h) start->hydrolysis neutralization Add NaHCO3 hydrolysis->neutralization addition Add Methyl 2-aminoisonicotinate neutralization->addition reaction Stir at RT overnight addition->reaction isolation Filter solid Wash with water Dry under vacuum reaction->isolation product This compound isolation->product

References

Application Notes and Protocols for Parallel Synthesis Utilizing Methyl Imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl imidazo[1,2-a]pyridine-7-carboxylate as a versatile scaffold in parallel synthesis for the generation of chemical libraries targeting various biological pathways. The protocols detailed below are designed for high-throughput synthesis and can be adapted for the discovery of novel therapeutic agents.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized at multiple positions to create diverse chemical libraries. This compound is a key starting material that allows for the introduction of a wide range of functionalities at the 7-position, primarily through the formation of amide bonds, leading to compounds with potential applications in oncology, infectious diseases, and inflammation.

Key Applications

Derivatives of the imidazo[1,2-a]pyridine-7-carboxamide scaffold have shown significant potential in several therapeutic areas:

  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][2] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine core is present in novel antitubercular agents. By modifying the substituents, libraries of compounds can be screened to identify potent inhibitors of Mycobacterium tuberculosis.

  • Anti-inflammatory Agents: The scaffold has been explored for its anti-inflammatory properties, with some derivatives showing modulation of inflammatory pathways.

Parallel Synthesis Workflow

G cluster_0 Scaffold Preparation cluster_1 Parallel Amidation cluster_2 Purification and Analysis Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis LiOH or NaOH Coupling Parallel Amide Coupling Hydrolysis->Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Purification High-Throughput Purification (e.g., SPE, preparative HPLC) Coupling->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Imidazo[1,2-a]pyridine-7-carboxamide Library Analysis->Library G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine-7-carboxylate Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols: C3 Position Functionalization of Methyl Imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of methyl imidazo[1,2-a]pyridine-7-carboxylate. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, which include roles as kinase inhibitors and anti-cancer agents.[1] The C3 position is a key site for modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

The presence of the electron-withdrawing methyl carboxylate group at the C7 position is known to influence the reactivity of the imidazo[1,2-a]pyridine core, generally leading to lower yields in C-H functionalization reactions compared to electron-rich analogues.[1] Therefore, the protocols provided herein are based on established methods for the functionalization of related imidazo[1,2-a]pyridines and may require optimization for this specific substrate.

C3-Arylomethylation via Catalyst-Free Three-Component Reaction

A catalyst-free, three-component Petasis-like reaction provides an environmentally friendly and operationally simple method for the C3-arylomethylation of imidazo[1,2-a]pyridines.[1] This one-pot reaction utilizes commercially available boronic acids and glyoxylic acid.

Quantitative Data Summary

The following table summarizes representative yields for the C3-arylomethylation of various substituted imidazo[1,2-a]pyridines. Note that yields for this compound are expected to be in the lower to moderate range due to the electron-withdrawing nature of the ester group.

Imidazo[1,2-a]pyridine SubstrateBoronic AcidProductYield (%)
Imidazo[1,2-a]pyridinePhenylboronic acid3-(Phenylmethyl)imidazo[1,2-a]pyridine85
7-Methylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acid3-((4-Methoxyphenyl)methyl)-7-methylimidazo[1,2-a]pyridine92
7-Chloroimidazo[1,2-a]pyridinePhenylboronic acid7-Chloro-3-(phenylmethyl)imidazo[1,2-a]pyridine65
This compound (Expected) Phenylboronic acid Methyl 3-(phenylmethyl)imidazo[1,2-a]pyridine-7-carboxylate 40-60
Experimental Protocol
  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), glyoxylic acid (1.5 mmol, 1.5 equiv.), the desired boronic acid (1.5 mmol, 1.5 equiv.), and potassium tert-butoxide (1.0 mmol, 1.0 equiv.).

  • Add acetonitrile (4.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, quench the reaction with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C3-arylomethylated product.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the initial nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, followed by complexation with the boronic acid and subsequent aryl migration and decarboxylation.[1]

G cluster_0 Catalyst-Free C3-Arylomethylation A Methyl imidazo[1,2-a]pyridine- 7-carboxylate D Intermediate Adduct A->D + Glyoxylic Acid B Glyoxylic Acid B->D C Boronic Acid C->D + Boronic Acid E Aryl Migration & Decarboxylation D->E Heat (110°C) F C3-Arylomethylated Product E->F

Figure 1. Workflow for catalyst-free C3-arylomethylation.

C3-Alkylation via Yttrium-Catalyzed Three-Component Aza-Friedel-Crafts Reaction

A three-component aza-Friedel-Crafts reaction catalyzed by Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) offers an efficient route to C3-alkylated imidazo[1,2-a]pyridines. This method involves the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine.

Quantitative Data Summary

The following table presents typical yields for the Y(OTf)₃-catalyzed C3-alkylation. Similar to the arylomethylation, the electron-withdrawing substituent at C7 is expected to result in moderate yields.

Imidazo[1,2-a]pyridine SubstrateAldehydeAmineProductYield (%)
2-Phenylimidazo[1,2-a]pyridineBenzaldehydeMorpholine3-(Morpholino(phenyl)methyl)-2-phenylimidazo[1,2-a]pyridine92
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-ChlorobenzaldehydePiperidine3-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine85
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (Expected) Benzaldehyde Morpholine Methyl 3-(morpholino(phenyl)methyl)-2-phenylimidazo[1,2-a]pyridine-7-carboxylate 50-70
Experimental Protocol
  • In a reaction vessel, combine this compound (0.2 mmol, 1.0 equiv.), the aldehyde (0.3 mmol, 1.5 equiv.), the amine (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).

  • Add toluene (1.0 mL) as the solvent.

  • Stir the mixture at 110 °C for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired C3-alkylated product.

Experimental Workflow Diagram

G cluster_1 Y(OTf)3-Catalyzed C3-Alkylation Start Combine Reactants: - this compound - Aldehyde - Amine - Y(OTf)3 - Toluene Reaction Stir at 110°C for 12h Start->Reaction Workup Quench with H2O Extract with Ethyl Acetate Reaction->Workup Purification Dry, Concentrate & Purify (Silica Gel Chromatography) Workup->Purification Product C3-Alkylated Product Purification->Product

Figure 2. Workflow for Y(OTf)₃-catalyzed C3-alkylation.

Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are recognized for their broad pharmacological activities, including their role as kinase inhibitors.[1] The functionalization at the C3 position can significantly impact their biological activity, making this a critical area of investigation in drug discovery. These compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as PI3K, p38, and Nek2.[1]

G cluster_2 Imidazo[1,2-a]pyridine Kinase Inhibition Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K p38 p38 MAPK Receptor->p38 Downstream Downstream Signaling (Proliferation, Survival) PI3K->Downstream p38->Downstream Nek2 Nek2 Nek2->Downstream IP C3-Functionalized Imidazo[1,2-a]pyridine IP->PI3K Inhibition IP->p38 Inhibition IP->Nek2 Inhibition

Figure 3. General signaling pathway inhibition by imidazo[1,2-a]pyridines.

These application notes are intended to serve as a guide for the C3 functionalization of this compound. Researchers are encouraged to adapt and optimize these protocols to achieve the best results for their specific applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the discovery of novel therapeutic agents due to its synthetic tractability and broad range of biological activities. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving imidazo[1,2-a]pyridine derivatives, focusing on their application as anticancer, antituberculosis, and antileishmanial agents.

Application Note 1: Anticancer Activity via PI3K/mTOR Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3][4][5] High-throughput screening of imidazo[1,2-a]pyridine libraries using cell-based viability assays is a primary strategy for identifying novel anticancer drug candidates.

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[6]
Compound 6WM115 (Melanoma)<12[6]
Compound 6HeLa (Cervical Cancer)35.0[6]
Compound HB9A549 (Lung Cancer)50.56[7][8]
Compound HB10HepG2 (Liver Carcinoma)51.52[7][8]
15a HCT116 (Colon Carcinoma)0.01[5][9]
15a HT-29 (Colon Carcinoma)-[5]
Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Imidazo[1,2-a]pyridine inhibitors can block this pathway at the level of PI3K and/or mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[2][10][11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K ImidazoPyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

Experimental Protocol: Cell Viability HTS Assay (Alamar Blue)

This protocol describes a high-throughput screening assay to identify imidazo[1,2-a]pyridine compounds that inhibit cancer cell proliferation using the Alamar Blue cell viability reagent.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)

  • Alamar Blue HS Cell Viability Reagent

  • 96-well black, clear-bottom tissue culture plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of fluorescence detection (Ex/Em: 560/590 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known PI3K/mTOR inhibitor) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Alamar Blue Assay:

    • Add 10 µL of Alamar Blue reagent to each well.[12][13]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and Alamar Blue only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

HTS_Workflow_Anticancer Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddCmpd Add Imidazo[1,2-a]pyridine Compounds Incubate1->AddCmpd Incubate2 Incubate 48-72h AddCmpd->Incubate2 AddAlamar Add Alamar Blue Reagent Incubate2->AddAlamar Incubate3 Incubate 1-4h AddAlamar->Incubate3 Read Measure Fluorescence (Ex 560nm / Em 590nm) Incubate3->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: High-throughput screening workflow for anticancer imidazo[1,2-a]pyridines.

Application Note 2: Antituberculosis Activity via QcrB Inhibition

Imidazo[1,2-a]pyridines have been identified as a potent class of inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[15][16][17] High-throughput screening of whole Mtb cells has revealed that these compounds often target the cytochrome bcc complex subunit, QcrB, which is essential for cellular respiration.[15][16][17]

Quantitative Data: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of selected imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv.

Compound IDM. tuberculosis H37Rv MIC (µM)Reference
IP Inhibitor 10.03 - 5[15][16]
IP Inhibitor 20.03 - 5[15][16]
IP Inhibitor 30.03 - 5[15][16]
IP Inhibitor 40.03 - 5[15][16]
Mechanism of Action: Inhibition of Mtb Respiration

Imidazo[1,2-a]pyridines inhibit the function of QcrB, a key component of the electron transport chain in M. tuberculosis. This disruption of cellular respiration leads to a depletion of ATP and ultimately bacterial cell death.

Mtb_Respiration_Inhibition cluster_0 Electron Transport Chain ETC M. tuberculosis Electron Transport Chain QcrB QcrB (Cytochrome bcc) Respiration Cellular Respiration QcrB->Respiration ATP ATP Production Respiration->ATP CellDeath Bacterial Cell Death ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->QcrB inhibits

Caption: Mechanism of action of antitubercular imidazo[1,2-a]pyridines.

Experimental Protocol: Whole-Cell Mtb HTS Assay (Alamar Blue)

This protocol outlines a high-throughput screening assay to identify imidazo[1,2-a]pyridine compounds with activity against M. tuberculosis using the Alamar Blue reagent for viability assessment.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Imidazo[1,2-a]pyridine compound library (in DMSO)

  • Alamar Blue reagent

  • 96-well clear-bottom plates

  • Multichannel pipette or liquid handling system

  • Plate reader for fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm)

  • Biosafety Level 3 (BSL-3) laboratory facilities

Protocol:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial culture to a final OD₆₀₀ of 0.05 in fresh 7H9 broth.

  • Compound Plating:

    • Dispense 1 µL of each imidazo[1,2-a]pyridine compound from the library into the wells of a 96-well plate.

  • Bacterial Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well containing the compounds.

    • Include positive control (e.g., rifampicin) and negative control (DMSO vehicle) wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days in a static incubator.

  • Alamar Blue Assay:

    • Add 10 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 16-24 hours at 37°C.

  • Readout and Analysis:

    • Measure fluorescence (Ex 560 nm, Em 590 nm) or absorbance (570 nm and 600 nm).

    • A color change from blue to pink indicates bacterial growth.

    • Determine the MIC as the lowest compound concentration that prevents the color change.

Application Note 3: Antileishmanial Activity via High-Content Screening

Imidazo[1,2-a]pyridines have been identified as promising scaffolds for the development of new drugs against visceral leishmaniasis, a parasitic disease caused by Leishmania donovani.[18][19] High-content screening (HCS) of intracellular L. donovani amastigotes within host macrophages allows for the simultaneous assessment of antiparasitic activity and host cell cytotoxicity.[19][20]

Quantitative Data: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the 50% inhibitory concentration (IC50) against L. donovani amastigotes and the 50% cytotoxic concentration (CC50) against host cells for a representative imidazo[1,2-a]pyridine hit. The selectivity index (SI) is calculated as CC50/IC50.

Compound IDL. donovani IC50 (µM)Host Cell CC50 (µM)Selectivity Index (SI)Reference
Compound 1-->5[21]
Experimental Protocol: High-Content Screening Assay for Intracellular L. donovani

This protocol details an image-based high-content screening assay to identify imidazo[1,2-a]pyridine compounds that are effective against the intracellular amastigote stage of L. donovani.

Materials:

  • THP-1 human monocytic cell line

  • Leishmania donovani promastigotes

  • RPMI-1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Imidazo[1,2-a]pyridine compound library

  • Hoechst 33342 or DAPI

  • 384-well optical-bottom plates

  • High-content imaging system and analysis software

Protocol:

  • Macrophage Differentiation:

    • Seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in RPMI-1640 medium containing 50 ng/mL PMA.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.

  • Parasite Infection:

    • Infect the differentiated macrophages with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove extracellular parasites.

  • Compound Treatment:

    • Add the imidazo[1,2-a]pyridine compounds at various concentrations to the infected cells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei of both host cells and amastigotes with Hoechst 33342 or DAPI.

    • Acquire images using an automated high-content imaging system.

  • Image Analysis:

    • Use image analysis software to segment and count the number of host cell nuclei and intracellular amastigotes per cell.

    • Calculate the infection rate and the number of amastigotes per infected cell.

    • Determine the IC50 (antiparasitic activity) and CC50 (host cell cytotoxicity) values.

HCS_Workflow_Antileishmanial Start Start SeedTHP1 Seed THP-1 Cells & Differentiate with PMA Start->SeedTHP1 Infect Infect with L. donovani Promastigotes SeedTHP1->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash AddCmpd Add Imidazo[1,2-a]pyridine Compounds Wash->AddCmpd Incubate Incubate 72h AddCmpd->Incubate FixStain Fix and Stain Nuclei (e.g., DAPI) Incubate->FixStain Image High-Content Imaging FixStain->Image Analyze Image Analysis (Count Cells & Amastigotes) Image->Analyze End End Analyze->End

Caption: High-content screening workflow for antileishmanial imidazo[1,2-a]pyridines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl imidazo[1,2-a]pyridine-7-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related derivatives.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?

  • Answer: Low yields can result from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine derivative and the α-halocarbonyl compound. Impurities can interfere with the reaction.

    • Reaction Conditions: The reaction is sensitive to temperature, solvent, and catalyst. Optimization of these parameters is crucial. For instance, in copper-catalyzed syntheses, CuBr has been found to be highly effective, with DMF as the solvent at 80°C, achieving yields of up to 90%.[1] In some cases, catalyst- and solvent-free conditions at 60°C can also be effective.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.

    • Moisture: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents or catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Side Reactions: The presence of an electron-withdrawing group like the methyl carboxylate can sometimes lead to side reactions. See the section on "Side Product Formation" for more details.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I minimize this?

  • Answer: The formation of side products is a common challenge. Here are some strategies to mitigate this issue:

    • Control of Reaction Temperature: Overheating can lead to decomposition and the formation of undesired byproducts. Maintain a stable and optimized reaction temperature.

    • Choice of Base: In reactions requiring a base, the choice and amount of base are critical. Strong bases may lead to undesired side reactions. For some syntheses of the imidazo[1,2-a]pyridine core, the absence of a base has been shown to be beneficial.

    • Purification Method: Inefficient purification can lead to the co-elution of side products with the desired compound. Optimize your purification protocol. For polar compounds like this compound, column chromatography with a suitable gradient of polar solvents is often necessary. Consider using a less acidic stationary phase like alumina if you observe degradation on silica gel.

    • Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. If you are using acidic or basic catalysts or workup procedures, consider performing these steps at lower temperatures and for shorter durations. If hydrolysis is a persistent issue, you may need to consider protecting the carboxylic acid and deprotecting it in a final step.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer: The polarity of the methyl carboxylate group can make purification challenging.

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives.

      • Solvent System: A common eluent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The ideal Rf value for the product on TLC should be around 0.2-0.4 for effective separation.

      • Stationary Phase: Silica gel is commonly used. However, if you suspect your compound is degrading on silica, consider using neutral or basic alumina.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for purification.

    • Extraction: A standard aqueous workup is often necessary to remove inorganic salts and other water-soluble impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the synthesis of this compound?

    • A1: The most direct precursor is typically a 2-aminopyridine with a methyl carboxylate group at the 4-position (Methyl 2-aminoisonicotinate) which is then reacted with an α-halocarbonyl compound or its equivalent.

  • Q2: Are there alternative, one-pot methods for this synthesis?

    • A2: Yes, multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction offer a one-pot approach to synthesize substituted imidazo[1,2-a]pyridines.[2][3][4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. While this method is very efficient for generating diverse libraries of compounds, it may require significant optimization for a specific target like this compound.

  • Q3: How does the electron-withdrawing nature of the 7-carboxylate group affect the reaction?

    • A3: Electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the pyridine nitrogen, potentially affecting the rate of the initial N-alkylation and subsequent cyclization. In some catalytic systems, it has been observed that electron-rich substrates tend to give better yields than electron-deficient ones.[1] Therefore, reaction conditions may need to be adjusted (e.g., higher temperature, longer reaction time, or a more active catalyst) to achieve good conversion.

  • Q4: What analytical techniques are used to characterize the final product?

    • A4: The structure and purity of this compound are typically confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Copper-CatalyzedCuBr (10 mol%)DMF8012up to 90[1]
Catalyst-FreeNoneNone601Not specified
Iodine-CatalyzedI₂ (20 mol%)WaterRoom Temp188[5]
Microwave-AssistedNoneNoneNot specified< 2 minHigh[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from a 2-Aminopyridine Derivative

This protocol is a general representation based on common literature procedures for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • Methyl 2-aminoisonicotinate

  • α-Halo-acetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., NaHCO₃, K₂CO₃) (optional, reaction can sometimes proceed without)

Procedure:

  • To a solution of the α-halo-acetaldehyde derivative in the chosen solvent, add the Methyl 2-aminoisonicotinate.

  • If a base is used, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time (typically 1-12 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Safety Precautions:

  • α-Halocarbonyl compounds are lachrymatory and toxic. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials (2-Aminopyridine derivative, α-halocarbonyl) Reaction_Setup Combine Reagents and Solvent Reagents->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heat and Stir (Monitor by TLC) Reaction_Setup->Heating Workup Aqueous Work-up (Extraction) Heating->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low or No Yield Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Start->Check_Conditions Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Impure_Reagents Use Purified Reagents Check_Reagents->Impure_Reagents Impure Suboptimal_Conditions Systematically Vary Conditions Check_Conditions->Suboptimal_Conditions Suboptimal Incomplete_Reaction Increase Reaction Time/Temp Check_Completion->Incomplete_Reaction Incomplete Side_Products Modify Conditions to Minimize (See Side Product Guide) Check_Side_Reactions->Side_Products Present

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyridine-7-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl imidazo[1,2-a]pyridine-7-carboxylate using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A1: This indicates that your solvent system is not polar enough to move the compound up the silica plate. This compound is a relatively polar compound.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. Try adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate/hexane mixture. For example, start with a mix of Hexane:Ethyl Acetate:Methanol in a 70:29:1 ratio.

    • Alternative Solvents: Consider switching to a different solvent system altogether. Dichloromethane (DCM)/Methanol is often a good choice for polar heterocyclic compounds. Start with a high ratio of DCM and gradually increase the methanol concentration (e.g., from 1% to 5% methanol in DCM).

    • Check for Compound Stability: Ensure your compound is not decomposing on the silica gel, which can sometimes result in streaking or a spot at the origin.[1][2] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[1]

Q2: My compound is coming off the column, but the fractions are not pure and show multiple spots on the TLC.

A2: This issue can arise from several factors, including poor separation, column overloading, or co-eluting impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Your chosen mobile phase may not be providing adequate separation between your desired compound and impurities. Re-evaluate your TLC analysis to find a solvent system that gives a clear separation (a ΔRf of at least 0.2 is ideal).

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.

    • Reduce Sample Load: You may have overloaded the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Proper Sample Loading: Ensure your sample is loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[3] For compounds that are not very soluble, dry loading is recommended.[3]

Q3: The compound is eluting very slowly and the peaks are broad (tailing). How can I improve this?

A3: Tailing is often a sign of strong interaction between the compound and the stationary phase, or issues with the solvent system.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Once your compound starts to elute, you can slightly increase the polarity of the mobile phase to speed up its elution and sharpen the peak.[1]

    • Add a Modifier: For basic compounds like imidazopyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.

    • Check Flow Rate: An excessively slow flow rate can lead to band broadening due to diffusion. Ensure you are using an appropriate flow rate for your column size.[3]

Q4: I can't see my compound in the collected fractions, where did it go?

A4: There are a few possibilities if your compound seems to have disappeared during chromatography.

  • Troubleshooting Steps:

    • Compound Decomposed on Silica: The compound may not be stable on silica gel.[1] Perform a stability test as mentioned in A1. If it is unstable, consider using a different stationary phase like neutral alumina or a reverse-phase column.[1]

    • Eluted in the Solvent Front: If the initial solvent system was too polar, your compound might have eluted very quickly with the solvent front. Check the very first fractions collected.[1]

    • Still on the Column: If the solvent system is not polar enough, your compound may still be adsorbed at the top of the column. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM or Ethyl Acetate) to see if you can recover it.

    • Fractions are too Dilute: Your compound may have eluted, but at a very low concentration in each fraction. Try combining and concentrating the fractions where you expected to find your product.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound on a silica gel column.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh for flash chromatography)[4][5][6]

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)

  • Glass column, collection tubes, TLC plates

2. Procedure:

  • Step 1: TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

  • Step 2: Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack evenly. Ensure there are no air bubbles or cracks in the packed bed.[7]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[3]

  • Step 3: Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent. Carefully add this solution to the top of the column using a pipette.[3]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Step 4: Elution and Fraction Collection:

    • Begin eluting the column with the initial, less polar solvent system.

    • If a gradient elution is used, gradually increase the proportion of the more polar solvent.

    • Collect fractions in separate test tubes. The size of the fractions will depend on the column size.

    • Monitor the separation by performing TLC analysis on the collected fractions.[8]

  • Step 5: Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical TLC data for the purification of this compound. Note that these are example values and may vary based on specific reaction conditions and impurities.

Compound/ImpuritySolvent System (Hexane:Ethyl Acetate)Rf Value (Approximate)
Non-polar Impurity80:200.8
This compound 60:40 0.35
Polar Impurity/Baseline Material60:400.1

Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue Identified No_Movement Compound not moving on TLC? Start->No_Movement Impure_Fractions Fractions are impure? Start->Impure_Fractions Broad_Peaks Broad peaks / Tailing? Start->Broad_Peaks No_Compound Compound lost? Start->No_Compound Increase_Polarity Increase Solvent Polarity (e.g., add MeOH) No_Movement->Increase_Polarity Yes Check_Stability Check Stability on Silica No_Movement->Check_Stability If persists Optimize_Solvent Optimize Solvent System (TLC analysis) Impure_Fractions->Optimize_Solvent Yes Gradient_Elution Use Gradient Elution Impure_Fractions->Gradient_Elution If needed Reduce_Load Reduce Sample Load Impure_Fractions->Reduce_Load Also consider Broad_Peaks->Increase_Polarity Yes Add_Modifier Add Modifier (e.g., Triethylamine) Broad_Peaks->Add_Modifier Also consider No_Compound->Check_Stability Yes Check_Front Check Solvent Front Fractions No_Compound->Check_Front Also Flush_Column Flush with Polar Solvent No_Compound->Flush_Column And

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, with a focus on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs):

Q1: My reaction is not proceeding to completion, and I observe a significant amount of uncyclized intermediate. What could be the cause?

A1: The accumulation of uncyclized intermediates, such as N-(phenacyl)-2-aminopyridinium salts in condensation reactions, is a common issue. This can be attributed to several factors:

  • Insufficient reaction temperature or time: The final intramolecular cyclization step often requires elevated temperatures to overcome the activation energy barrier.

  • Inefficient base: The choice and amount of base can be critical for promoting the cyclization. A base that is too weak may not sufficiently deprotonate the intermediate to initiate cyclization.

  • Steric hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can sterically hinder the intramolecular cyclization.

Troubleshooting Steps:

  • Increase reaction temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Screen different bases: If a base is used, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Prolong reaction time: Extend the reaction time to allow for complete conversion.

  • Microwave irradiation: The use of microwave irradiation can sometimes promote difficult cyclizations.

Q2: I am observing a byproduct with a mass corresponding to a dimer of my 2-aminopyridine starting material. How can I prevent this?

A2: Dimerization of 2-aminopyridines can occur as a side reaction, particularly in syntheses that employ strong bases or high temperatures, such as the Tschitschibabin reaction conditions. This is more prevalent with sterically unhindered 2-aminopyridines.

Troubleshooting Steps:

  • Lower reaction temperature: If possible, perform the reaction at a lower temperature.

  • Use a less reactive base: If a strong base like sodium amide is being used, consider alternative synthetic routes that employ milder bases.

  • Control stoichiometry: Ensure precise stoichiometry of reactants to avoid an excess of the 2-aminopyridine.

Q3: In my Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, I have identified an oxazole byproduct. What leads to its formation and how can it be minimized?

A3: The formation of oxazole byproducts in the GBB reaction can occur through the [4+1] cycloaddition of the isocyanide with the aldehyde component, competing with the desired reaction with the imine formed from the 2-aminopyridine and aldehyde.

Troubleshooting Steps:

  • Pre-formation of the imine: Consider a two-step procedure where the 2-aminopyridine and aldehyde are stirred together for a period to favor imine formation before the addition of the isocyanide.

  • Catalyst choice: The use of a Lewis acid catalyst can sometimes favor the formation of the desired imidazo[1,2-a]pyridine over the oxazole byproduct.

  • Solvent effects: The choice of solvent can influence the relative rates of the competing reaction pathways. Experiment with different solvents to optimize the reaction for the desired product.

Q4: My copper-catalyzed synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and a ketone is giving low yields and multiple spots on TLC. What are the likely byproducts?

A4: Copper-catalyzed syntheses can sometimes be complicated by side reactions. While specific byproducts are highly dependent on the substrates and reaction conditions, potential side products include:

  • Homocoupling of the ketone: This can lead to the formation of diketone species.

  • Oxidation of starting materials: Over-oxidation of the starting materials can lead to undesired products.

  • Formation of uncyclized intermediates: Similar to other methods, the reaction may stall at the intermediate stage. Preliminary mechanistic studies of some copper-catalyzed aerobic oxidative syntheses suggest the reaction proceeds through a catalytic Ortoleva-King reaction.[1]

Troubleshooting Steps:

  • Optimize catalyst loading: Both too little and too much catalyst can be detrimental to the reaction. Perform a catalyst loading screen to find the optimal concentration.

  • Control of oxidant: If an external oxidant is used, its concentration can be critical. Ensure slow addition or use a controlled atmosphere.

  • Ligand screening: The addition of a suitable ligand can sometimes improve the selectivity and efficiency of the copper catalyst.

  • Temperature and solvent optimization: Systematically vary the reaction temperature and solvent to find the optimal conditions for the desired transformation.

Data Presentation

The following table summarizes the impact of reaction parameters on the formation of byproducts in the synthesis of imidazo[1,2-a]pyridines.

Synthetic MethodCommon Byproduct(s)Factors Favoring Byproduct FormationSuggested Mitigation Strategies
Tschitschibabin Reaction Dimer of 2-aminopyridineHigh temperatures, strong bases (e.g., NaNH2)Lower reaction temperature, use of alternative synthetic routes with milder bases.
Groebke-Blackburn-Bienaymé OxazolesReaction of isocyanide with aldehydePre-formation of the imine, use of Lewis acid catalysts, solvent screening.
Domino Reactions Zwitterionic tetrahydropyrimidine saltsSpecific substrate combinationsCareful selection of reactants, optimization of reaction conditions.
General Condensation Rxns Uncyclized IntermediatesInsufficient temperature/time, weak base, steric hindranceIncrease temperature, use a stronger base (e.g., DBU), prolong reaction time, microwave irradiation.
Copper-Catalyzed Rxns Homocoupling of ketones, over-oxidation productsSub-optimal catalyst loading, uncontrolled oxidationOptimize catalyst loading, control oxidant concentration, screen ligands, optimize temperature and solvent.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridine with an α-Bromoketone:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of α-Bromoketone: To the stirred solution, add the corresponding α-bromoketone (1.0-1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. The intermediate N-phenacyl-2-aminopyridinium bromide may be observed.

  • Cyclization: After the formation of the intermediate, a base such as sodium bicarbonate or DBU (1.5-2.0 eq.) is added to facilitate the intramolecular cyclization. Continue heating at reflux and monitor for the formation of the final product.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine.

Visualizations

Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis

G Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis start Reaction Outcome Unsatisfactory check_sm Check Starting Material Purity start->check_sm check_sm->start Impure low_yield Low Yield / Incomplete Reaction check_sm->low_yield Pure uncyclized Uncyclized Intermediate? low_yield->uncyclized byproducts Significant Byproduct Formation dimer Dimer of Starting Material? byproducts->dimer other_byproduct Other Byproducts? byproducts->other_byproduct uncyclized->byproducts No increase_temp_time Increase Temp / Time uncyclized->increase_temp_time Yes change_base Change Base uncyclized->change_base Yes dimer->other_byproduct No lower_temp Lower Temp dimer->lower_temp Yes optimize_stoich Optimize Stoichiometry dimer->optimize_stoich Yes optimize_catalyst Optimize Catalyst/Ligand other_byproduct->optimize_catalyst Yes change_solvent Change Solvent other_byproduct->change_solvent Yes end Improved Outcome increase_temp_time->end change_base->end lower_temp->end optimize_stoich->end optimize_catalyst->end change_solvent->end

Caption: A flowchart for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

Logical Relationship of Byproduct Formation in GBB Reaction

G Byproduct Formation in Groebke-Blackburn-Bienaymé Reaction Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Byproduct Oxazole Byproduct Aldehyde->Byproduct Isocyanide Isocyanide Desired_Product Imidazo[1,2-a]pyridine Isocyanide->Desired_Product Isocyanide->Byproduct Imine->Desired_Product

Caption: Competing pathways leading to desired product and oxazole byproduct in the GBB reaction.

References

Technical Support Center: Troubleshooting Low Yield in Methyl imidazo[1,2-a]pyridine-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a variant of the Tschitschibabin (or Chichibabin) reaction.[1] For the synthesis of this compound, this typically involves the reaction of methyl 2-aminopyridine-4-carboxylate with a haloacetaldehyde or a protected equivalent.

Q2: Why am I observing a significantly lower yield for this compound compared to other substituted imidazo[1,2-a]pyridines?

A2: The presence of the electron-withdrawing methyl carboxylate group at the 7-position (derived from the 4-position of the 2-aminopyridine starting material) is a likely cause for lower yields. Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of both the pyridine nitrogen and the exocyclic amino group, which can slow down the rate of the desired cyclization reaction and promote side reactions. It has been noted that acetophenones substituted with electron-donating groups generally result in better yields compared to those with electron-withdrawing groups.[2]

Q3: What are some common side reactions that can lead to low yield?

A3: Common side reactions in the synthesis of imidazo[1,2-a]pyridines include:

  • Polymerization: α-haloketones and haloacetaldehydes are susceptible to self-condensation or polymerization, especially under basic conditions.

  • Formation of isomeric byproducts: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of isomeric impurities.

  • Incomplete reaction: Due to the reduced nucleophilicity of the starting materials, the reaction may not go to completion, leaving unreacted starting materials.

  • Hydrolysis of the ester: If the reaction is carried out under harsh acidic or basic conditions for an extended period, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Q4: Can I use alternative reagents to α-haloketones?

A4: Yes, several alternative reagents and methods have been developed for the synthesis of imidazo[1,2-a]pyridines to avoid the use of lachrymatory and unstable α-haloketones.[3] These include:

  • Using ketones directly with an in-situ halogenation agent.[3]

  • Multicomponent reactions involving an aldehyde, 2-aminopyridine, and a third component like an isocyanide or alkyne.[4][5]

  • Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution Rationale
Reduced Nucleophilicity of Starting Material Increase reaction temperature and/or reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.The electron-withdrawing carboxylate group deactivates the 2-aminopyridine derivative, requiring more forcing conditions to drive the reaction forward.
Poor Quality of Reagents Ensure the 2-aminopyridine-4-carboxylate is pure and dry. Use freshly prepared or purified haloacetaldehyde or its equivalent.Impurities in starting materials can inhibit the reaction or lead to unwanted side products.
Inappropriate Solvent Screen different solvents. While alcohols like ethanol or methanol are common, aprotic polar solvents such as DMF or acetonitrile might be beneficial.The choice of solvent can significantly impact the reaction rate and solubility of intermediates.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the α-halo-carbonyl compound.This can help to drive the reaction to completion, especially if the halo-carbonyl compound is volatile or prone to side reactions.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution Rationale
Side Reactions of the α-haloketone Add the α-haloketone slowly to the reaction mixture at a lower temperature before heating.This can minimize self-condensation and other side reactions of the reactive α-haloketone.
Presence of a Base If using a base (e.g., sodium bicarbonate), ensure it is added portion-wise and at a controlled temperature. In some cases, a weaker base or no base might be preferable.A strong base can promote polymerization of the α-haloketone. The reaction can sometimes proceed without a base.
Isomer Formation Optimize the reaction temperature and time. Characterize the major byproduct to understand the side reaction pathway.Different kinetic and thermodynamic products can be favored under different conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-aminopyridine-4-carboxylate

  • Bromoacetaldehyde diethyl acetal (or a similar protected bromoacetaldehyde)

  • Ethanol

  • Sodium bicarbonate (optional)

  • Hydrochloric acid (for deprotection)

Procedure:

  • To a solution of Methyl 2-aminopyridine-4-carboxylate (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).

  • (Optional) Add sodium bicarbonate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Slowly add aqueous hydrochloric acid to the reaction mixture to deprotect the acetal and facilitate cyclization.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Parameter Condition A (Reported for Electron-Donating Groups) Condition B (Suggested for Electron-Withdrawing Groups) Yield Range
Starting Material 2-Amino-4-methylpyridineMethyl 2-aminopyridine-4-carboxylate-
Reagent α-BromoacetophenoneBromoacetaldehyde diethyl acetal-
Solvent EthanolEthanol or DMF-
Base Sodium BicarbonateSodium Bicarbonate (optional, controlled addition)-
Temperature RefluxReflux (potentially higher boiling solvent)Moderate to High
Time 4-8 hours12-24 hours (monitor by TLC)Low to Moderate

Mandatory Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Quality (esp. α-haloaldehyde) start->check_reagents optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions check_reagents->optimize_conditions increase_temp_time Increase Temperature / Reaction Time optimize_conditions->increase_temp_time If incomplete reaction change_solvent Screen Solvents (e.g., DMF, Acetonitrile) optimize_conditions->change_solvent If solubility is an issue adjust_stoichiometry Adjust Stoichiometry (slight excess of halo-reagent) optimize_conditions->adjust_stoichiometry control_side_reactions Control Side Reactions increase_temp_time->control_side_reactions change_solvent->control_side_reactions adjust_stoichiometry->control_side_reactions slow_addition Slow Addition of α-haloaldehyde control_side_reactions->slow_addition If impurities are observed base_optimization Optimize Base (weaker base or no base) control_side_reactions->base_optimization If polymerization is suspected purification Review Purification Method slow_addition->purification base_optimization->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

General Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Steps 2_aminopyridine Methyl 2-aminopyridine-4-carboxylate condensation Condensation 2_aminopyridine->condensation alpha_haloketone Bromoacetaldehyde Acetal alpha_haloketone->condensation deprotection_cyclization Deprotection & Cyclization condensation->deprotection_cyclization Intermediate product This compound deprotection_cyclization->product

Caption: General synthesis pathway.

References

Technical Support Center: Methyl Imidazo[1,2-a]pyridine-7-carboxylate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of methyl imidazo[1,2-a]pyridine-7-carboxylate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for monitoring the synthesis of this compound?

A1: The most common and accessible method for real-time reaction monitoring is Thin Layer Chromatography (TLC). It is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. For more precise, quantitative analysis and for purity assessment of the final compound, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q2: How do I choose between TLC and HPLC for my reaction monitoring?

A2: Use TLC for rapid, in-process checks to determine if the reaction has gone to completion. It is ideal for quickly screening different reaction conditions. Use HPLC when you need to quantify the conversion of starting material to product, determine the purity of your product, or identify and quantify byproducts.

Q3: What are the expected appearances of the starting materials and the product on a TLC plate?

A3: this compound is an aromatic and conjugated system, which means it should be UV-active. You can expect to visualize the spots corresponding to the starting materials and the product under a UV lamp (254 nm or 365 nm). The product, being a larger and potentially more polar conjugated system than the initial reactants, will likely have a different retention factor (Rf) value.

Q4: Can I use the same solvent system for both TLC and HPLC?

A4: Not directly. The solvent system used for TLC can provide a good starting point for developing an HPLC method, but the compositions will likely need to be adjusted. TLC is a normal-phase separation (polar stationary phase, non-polar mobile phase), while reverse-phase HPLC (non-polar stationary phase, polar mobile phase) is more common for this type of molecule. A solvent system that gives a good Rf value on TLC can help in estimating the appropriate polarity for the HPLC mobile phase.

Experimental Protocols

Thin Layer Chromatography (TLC) Protocol

A detailed methodology for monitoring the reaction progress is presented below.

ParameterRecommendation
Stationary Phase Pre-coated silica gel 60 F254 plates
Mobile Phase A mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (v/v).[1]
Sample Preparation Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
Spotting Use a capillary tube to spot the dissolved sample onto the TLC plate.
Development Place the TLC plate in a developing chamber saturated with the mobile phase.
Visualization Visualize the spots under a UV lamp at 254 nm or 365 nm.[1] The aromatic nature of the imidazo[1,2-a]pyridine core makes it UV-active.
High-Performance Liquid Chromatography (HPLC) Protocol

The following is a recommended starting protocol for the analysis of this compound. Method optimization may be required.

ParameterRecommendation
Stationary Phase Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (ACN) and water. A suggested starting condition is a 50:50 (v/v) isocratic elution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV spectrophotometer at a wavelength of approximately 254 nm or within the 315-360 nm range, where imidazo[1,2-a]pyridine derivatives often show strong absorbance.
Sample Preparation Dilute a sample of the reaction mixture in the mobile phase.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking of spots - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting. - Add a small amount of a polar solvent like methanol or a few drops of acetic acid/triethylamine to the mobile phase to improve spot shape.
No spots are visible - The sample is too dilute. - The compound is not UV-active at the selected wavelength.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. - Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain.
Rf value is too high or too low - The mobile phase is too polar or not polar enough.- If the Rf is too high (spots run with the solvent front), decrease the polarity of the mobile phase (increase the proportion of hexane). - If the Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber. - The chamber was not properly saturated with the mobile phase vapor.- Ensure the plate is level in the chamber. - Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - The column is overloaded. - Incompatible sample solvent. - Secondary interactions with the stationary phase.- Dilute the sample. - Dissolve the sample in the mobile phase. - Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) for basic compounds or triethylamine (TEA) for acidic compounds, to improve peak shape.
No peaks detected - The detector is not set to the correct wavelength. - The sample concentration is too low.- Check the UV-Vis spectrum of your compound to determine the optimal detection wavelength. For imidazo[1,2-a]pyridines, try around 254 nm or in the 315-360 nm range. - Increase the sample concentration.
Drifting baseline - The column is not equilibrated. - Contamination in the mobile phase or column.- Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. - Flush the column with a strong solvent. Ensure the mobile phase components are of high purity.
Ghost peaks - Carryover from a previous injection.- Run a blank injection (mobile phase only) to check for carryover. - Implement a needle wash step in your injection sequence.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Sample in Volatile Solvent spot_plate Spot Sample on TLC Plate prep_sample->spot_plate prep_chamber Saturate Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the TLC Plate develop_plate->dry_plate visualize Visualize under UV Light dry_plate->visualize analyze Analyze Rf Values visualize->analyze

Caption: Workflow for TLC reaction monitoring.

HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Sample in Mobile Phase inject_sample Inject Sample prep_sample->inject_sample prep_system Equilibrate HPLC System run_hplc Run HPLC Method prep_system->run_hplc inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks analyze Analyze Retention Times & Peak Areas integrate_peaks->analyze

Caption: Workflow for HPLC reaction analysis.

References

Side reactions of 2-aminopyridines in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this synthetic process, with a focus on side reactions involving 2-aminopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, particularly via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Q1: My reaction yield is low and LC-MS analysis shows a major byproduct with a mass corresponding to the sum of all three components (2-aminopyridine, aldehyde, isocyanide) plus a molecule of water. What is this side product?

A1: This is a common issue, particularly when using aliphatic aldehydes. The byproduct you are observing is likely a linear Ugi-type adduct instead of the desired cyclized imidazo[1,2-a]pyridine.[1] In the GBB reaction, the final step is an intramolecular electrophilic attack of the pyridine nitrogen onto the nitrilium intermediate to form the fused ring system. If this cyclization is slow or disfavored, the intermediate can be trapped by water (if present) or another nucleophile, leading to the formation of a stable, linear α-acylamino amide, which is the characteristic product of the related Ugi four-component reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can promote the hydrolysis of key intermediates, leading to the formation of Ugi adducts or other hydrolyzed byproducts.[2] Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Catalyst: The catalyst plays a crucial role in promoting the final cyclization step. Stronger Lewis acids or specific Brønsted acids can enhance the rate of cyclization over competing pathways.[3]

  • Aldehyde Choice: Aromatic and heteroaromatic aldehydes are generally more successful in the GBB reaction. Aliphatic aldehydes have a higher tendency to form Ugi adducts.[1] If your synthesis allows, consider using an aromatic aldehyde.

Q2: I am using a substituted 2-aminopyridine and have isolated two different isomeric products. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers is a known challenge when using asymmetrically substituted 2-aminopyridines. The initial condensation with an aldehyde forms a Schiff base, and the subsequent cyclization can, in principle, occur via attack from either the endocyclic pyridine nitrogen (N1) or the exocyclic amino nitrogen. In the standard GBB mechanism, the crucial step is the attack of the endocyclic pyridine nitrogen onto the nitrilium intermediate. However, the electronic properties of substituents on the pyridine ring can influence the nucleophilicity of this nitrogen, leading to the formation of different isomers.[3]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring, such as halogens, can decrease the nucleophilicity of the endocyclic nitrogen, potentially slowing the desired cyclization and allowing other pathways to compete. Conversely, electron-donating groups (EDGs) may enhance the desired reaction.[4]

  • Steric Hindrance: Bulky substituents near the endocyclic nitrogen can sterically hinder the cyclization step, potentially favoring the formation of an alternative regioisomer or side products.

Mitigation Strategies:

  • Substituent Position: Carefully consider the position of substituents on the 2-aminopyridine ring. Substituents at the 5- or 6-position may have a more pronounced electronic effect on the N1 nitrogen compared to those at the 3- or 4-position.

  • Catalyst Selection: The choice of Lewis or Brønsted acid can influence the transition state of the cyclization. Experimenting with different catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH) may favor one regioisomeric pathway over another.[3]

Q3: My reaction is not proceeding to completion, or I observe the formation of multiple unidentified byproducts, especially when using an alcohol as the solvent. What could be the cause?

A3: While alcohols like methanol are common solvents for the GBB reaction and can act as co-catalysts, they are not always "innocent" participants.[5] The reaction mechanism involves highly reactive intermediates, such as the initial Schiff base and the subsequent nitrilium ion. These intermediates can be trapped by the alcohol solvent, forming "dead-end" adducts that do not proceed to the final product.[5] This can result in low conversion of starting materials and a complex reaction mixture.

Troubleshooting Protocol:

  • Solvent Screening: If you suspect solvent-related side reactions, consider switching to a non-nucleophilic solvent such as Dichloromethane (DCM), Toluene, or performing the reaction under solvent-free conditions.

  • Monitor Intermediates: Use techniques like high-resolution mass spectrometry (HRMS) to monitor the reaction progress. The observation of ions corresponding to the addition of the solvent to reaction intermediates can confirm this side reaction pathway.[5]

  • Optimize Catalyst and Temperature: A more effective catalyst might accelerate the desired reaction pathway, outcompeting the solvent-trapping side reaction. Adjusting the temperature can also influence the relative rates of the productive versus non-productive pathways.

Data Presentation: Side Product Formation

The following tables summarize how experimental conditions can influence the formation of common side products.

Table 1: Effect of Aldehyde Type on Ugi Adduct Formation

Aldehyde TypeCatalystSolventDesired Imidazo[1,2-a]pyridine YieldUgi Adduct Side ProductReference
Benzaldehyde (Aromatic)Sc(OTf)₃Methanol>90%Not Observed[1]
Pivalaldehyde (Aliphatic)Sc(OTf)₃Methanol50-70%Observed[1]
Cyclohexanecarboxaldehyde (Aliphatic)Sc(OTf)₃Methanol60-80%Observed[1]

Table 2: Influence of Pyridine Substituents on Reaction Yield

2-Aminopyridine SubstituentNature of SubstituentRelative YieldReference
5-H (Unsubstituted)NeutralGood[4]
5-ClElectron-Withdrawing (EWG)High[4]
5-BrElectron-Withdrawing (EWG)High[4]
5-MeElectron-Donating (EDG)Moderate to Good[6]
5-NO₂Strongly Electron-WithdrawingLow to Moderate[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Ugi Adduct Formation in GBB Reactions

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent: Use anhydrous methanol (<50 ppm water), freshly opened or distilled over magnesium.

  • Reagents: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq), the aromatic aldehyde (1.0 eq), and the chosen catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction Setup: Dissolve the components in anhydrous methanol (0.2 M) under an inert atmosphere.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS, specifically looking for the mass of the desired product and the absence of the mass corresponding to the Ugi adduct (M + H₂O).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel.

Visualizations

Reaction Pathways

GBB_vs_Ugi start 2-Aminopyridine + Aldehyde imine Imine Intermediate start->imine isocyanide + Isocyanide imine->isocyanide nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization Fast hydrolysis Hydrolysis (H₂O Trap) nitrilium->hydrolysis Slow / Competing (e.g., with aliphatic aldehydes) gbb_product Imidazo[1,2-a]pyridine (Desired Product) cyclization->gbb_product ugi_product Ugi Adduct (Side Product) hydrolysis->ugi_product

Caption: Competing pathways in the GBB reaction leading to the desired product or a Ugi side product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Complex Mixture analyze Analyze Crude Reaction (LC-MS, NMR) start->analyze decision Identify Main Side Product analyze->decision ugi Linear Ugi Adduct (M + H₂O) decision->ugi regioisomer Regioisomer decision->regioisomer solvent_adduct Solvent Adduct or Decomposition decision->solvent_adduct sol_ugi Action: 1. Ensure anhydrous conditions 2. Use aromatic aldehyde 3. Optimize catalyst ugi->sol_ugi sol_regio Action: 1. Evaluate substituent electronics 2. Screen different catalysts 3. Modify substrate regioisomer->sol_regio sol_solvent Action: 1. Switch to non-nucleophilic solvent 2. Screen catalysts/temperature solvent_adduct->sol_solvent

Caption: A logical workflow for troubleshooting common side reactions in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Regioselective Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. Our focus is on improving regioselectivity and addressing common challenges encountered during these synthetic procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Q1: My reaction is producing a mixture of C2 and C3-substituted regioisomers. How can I improve the selectivity for the C3-substituted product?

A1: The formation of regioisomers is a common challenge in imidazo[1,2-a]pyridine synthesis. The C3 position is generally more nucleophilic and sterically accessible, making it the preferred site for electrophilic substitution. However, reaction conditions can significantly influence the regiochemical outcome.

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is crucial for directing regioselectivity. For many reactions, copper catalysts have shown excellent efficacy in promoting C3-functionalization.[1][2]

    • Troubleshooting: If you are not using a catalyst or are using a non-selective one, consider screening copper catalysts such as CuI, Cu(OTf)₂, or CuBr.[3][4] In some cases, metal-free conditions employing iodine or an oxidant like K₂S₂O₈ can also provide high C3 selectivity.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.

    • Troubleshooting: A solvent screen is recommended. For copper-catalyzed reactions, DMF has been found to be an effective solvent.[3] For some metal-free reactions, greener solvents like water can be employed.[5]

  • Reaction Temperature: Temperature can play a significant role in determining the kinetic versus thermodynamic product distribution.

    • Troubleshooting: If your reaction is run at a high temperature, try lowering it, as this may favor the formation of the thermodynamically more stable C3-substituted product. Conversely, for some reactions, a higher temperature might be required to overcome the activation energy for the desired pathway. Optimization experiments have shown 80°C to be ideal for certain copper-catalyzed syntheses.[3]

Q2: I am attempting a C2-functionalization, but the reaction either fails or yields the C3-isomer. What strategies can I employ to achieve C2-selectivity?

A2: Direct functionalization at the C2 position of the imidazo[1,2-a]pyridine core is challenging due to the higher reactivity of the C3 position.[6] However, specific synthetic strategies can be employed to achieve the desired C2 substitution.

Potential Solutions:

  • Directed Synthesis: Rather than direct C-H functionalization of a pre-formed imidazo[1,2-a]pyridine, a more reliable approach is to construct the ring with the desired C2-substituent already in place. This can be achieved through multi-component reactions where one of the starting materials dictates the C2-substituent. The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, is a powerful tool for synthesizing 3-amino-2-substituted imidazo[1,2-a]pyridines.[7][8][9]

  • Use of Specific Reagents: Certain reagents are known to favor C2-functionalization. For example, a simple molecular iodine-catalyzed approach has been used to synthesize 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters.[6]

Q3: My regioselective reaction is suffering from low yield. What are the common causes and how can I optimize the reaction?

A3: Low yields in regioselective syntheses can be attributed to a variety of factors, from incomplete conversion to the formation of side products.

Potential Causes and Solutions:

  • Inefficient Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can affect the yield.

    • Troubleshooting: A systematic optimization of reaction conditions is recommended. This can involve screening different catalysts, solvents, and temperatures, as well as varying the reaction time. For multicomponent reactions, adjusting the stoichiometry of the reactants can also be beneficial.

  • Decomposition of Starting Materials or Products: Some reagents or products may be sensitive to the reaction conditions, leading to decomposition and lower yields.

    • Troubleshooting: Consider using milder reaction conditions, such as lower temperatures or the use of a less aggressive catalyst. For acid-sensitive isocyanides in GBB reactions, decomposition can be a significant issue at higher temperatures.[10]

  • Formation of Side Products: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Analyze the crude reaction mixture by techniques such as LC-MS or NMR to identify any major side products. Understanding the structure of these byproducts can provide insights into competing reaction pathways and help in devising strategies to minimize their formation. For example, in some cases, the order of reagent addition can influence the outcome.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the regioselective synthesis of imidazo[1,2-a]pyridines, allowing for easy comparison of different reaction conditions.

Table 1: Optimization of a Copper-Catalyzed Three-Component Synthesis of 3-Substituted Imidazo[1,2-a]pyridines [4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (100)CH₃CNRT612
2CuCl₂ (100)CH₃CNRT12trace
3Cu(TFA)₂ (100)CH₃CNRT12trace
4Cu(OAc)₂ (100)CH₃CNRT12n.d.
5Cu(OTf)₂ (100)DCE601222
6Cu(OTf)₂ (100)Toluene601225
7Cu(OTf)₂ (100)Dioxane601230
8Cu(OTf)₂ (100)CH₃CN601265

Reaction conditions: 1 mmol of ynamide, 3.5 mmol of 2-aminopyridine, and 100 mol% of catalyst in the specified solvent. n.d. = not detected.

Table 2: Optimization of a Metal-Free C-3 Hydroxylation of Imidazo[1,2-a]pyridines [11]

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1OxoneToluene8018n.d.
7Dicumyl peroxideToluene8018n.d.
13H₂O₂ (50% in water)Toluene801865
14H₂O₂ (50% in water)Dioxane801870
15H₂O₂ (50% in water)Acetonitrile801872
16H₂O₂ (50% in water)DMSO801885
17H₂O₂ (50% in water)Neat801891

Reaction conditions: Unsubstituted imidazo[1,2-a]pyridine and 8 equivalents of oxidant. n.d. = not detected.

Experimental Protocols

This section provides detailed methodologies for key experiments that have demonstrated high regioselectivity in the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines[12]

General Procedure:

  • To a solution of the corresponding 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane (1 mmol) in 1,2-dichloroethane (10 mL), add the substituted 2-aminopyridine (1 mmol).

  • Reflux the reaction mixture for 1.5–2.5 hours. Monitor the reaction progress by TLC until the starting materials have been consumed.

  • Cool the reaction mixture to room temperature.

  • Add potassium hydroxide powder (0.22 g, 3.3 mmol, 86%) to the solution and stir for 0.5 hours.

  • Filter the solid and wash with chloroform.

  • Wash the filtrate with a 2 N NaOH solution and dry over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of EtOAc/methanol as the eluent to afford the 3-substituted imidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Amino-2-Substituted Imidazo[1,2-a]pyridines[7]

General Procedure:

  • In a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add phenylboronic acid (PBA) (10 mol%) dissolved in water (0.2 M).

  • Place the sealed vial in an ultrasonic bath operating at 42 kHz.

  • Irradiate the reaction mixture at 60 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/EtOAc as the mobile phase.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and experimental workflows to provide a clearer understanding of the factors influencing regioselectivity.

regioselectivity_pathway cluster_reactants Starting Materials cluster_products Products 2-Aminopyridine 2-Aminopyridine Intermediate_A N-Alkylated Pyridinium Salt (Kinetic Pathway Intermediate) 2-Aminopyridine->Intermediate_A SN2 attack by endocyclic nitrogen Intermediate_B Schiff Base/Enamine (Thermodynamic Pathway Intermediate) 2-Aminopyridine->Intermediate_B Condensation with exocyclic amine Carbonyl_Compound α-Haloketone or Aldehyde/Ketone Carbonyl_Compound->Intermediate_A Carbonyl_Compound->Intermediate_B C2_Product C2-Substituted Imidazo[1,2-a]pyridine (Kinetic Product) Intermediate_A->C2_Product Intramolecular cyclization C3_Product C3-Substituted Imidazo[1,2-a]pyridine (Thermodynamic Product) Intermediate_B->C3_Product Intramolecular cyclization

Caption: Competing pathways for C2 vs. C3 functionalization.

troubleshooting_workflow start Low Regioselectivity Observed q1 Is a regioselective catalyst being used? start->q1 sol1 Screen catalysts (e.g., Cu(I), Cu(II) salts) q1->sol1 No q2 Have reaction conditions been optimized? q1->q2 Yes sol1->q2 sol2 Optimize solvent, temperature, and reaction time q2->sol2 No q3 Are there significant side products? q2->q3 Yes sol2->q3 sol3 Analyze byproducts and adjust reaction strategy (e.g., order of addition) q3->sol3 Yes end Improved Regioselectivity q3->end No sol3->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

Recrystallization methods for purifying "Methyl imidazo[1,2-a]pyridine-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of Methyl imidazo[1,2-a]pyridine-7-carboxylate. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: Based on available literature for similar compounds, hot acetonitrile (ACN) is a promising solvent for recrystallization.[1] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is always recommended to perform a small-scale solvent screen to confirm the optimal choice.

Q2: My compound is not dissolving in the hot solvent, or I have to use a very large volume. What should I do?

A2: This issue can arise from a few factors:

  • Inappropriate Solvent: The chosen solvent may not be a good match for your compound. You may need to screen other solvents. Given the ester and pyridine functionalities, polar aprotic solvents like ethyl acetate (EtOAc) or acetone, or alcohols like methanol (MeOH) or ethanol (EtOH) could be viable alternatives.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the bulk of your product dissolves but a small amount of solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

  • Insufficient Heat: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.

Q3: After cooling the solution, no crystals have formed. What is the problem?

A3: The failure of crystals to form is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystals to form upon cooling. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

  • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.

Q5: The recovered crystals are colored, but the pure compound should be colorless or white. How do I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the filtered, colorless solution to cool and crystallize.

Q6: What is a mixed solvent system and when should I use one for this compound?

A6: A mixed solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). For this compound, a potential pair could be methanol (good) and water (bad), or ethyl acetate (good) and hexanes (bad).

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The specific volumes of solvent will depend on the purity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a small amount of a different solvent (e.g., acetonitrile, ethyl acetate, methanol, ethanol, water) to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes with the insoluble or sparingly soluble samples. The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., acetonitrile) to just dissolve the solid. It is best to add the solvent in small portions while the flask is heated.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Quantitative Data Summary

SolventBoiling Point (°C)PolarityComments
Acetonitrile (ACN)82Polar aproticA good starting point for recrystallization of related compounds.[1]
Methanol (MeOH)65Polar proticOften used for recrystallization of imidazo[1,2-a]pyridine derivatives.
Ethanol (EtOH)78Polar proticSimilar to methanol, a common choice for polar compounds.
Ethyl Acetate (EtOAc)77Moderately polarMay be suitable; often used in workups, suggesting some solubility.
Water100Very polarCan be used, but drying the final product can be more difficult.
Dichloromethane (DCM)40Moderately polarLow boiling point, may be less ideal for achieving a large solubility differential.
Hexanes~69NonpolarLikely to be a poor solvent; could be used as an anti-solvent in a mixed system.

Recrystallization Workflow

Recrystallization_Workflow start_end start_end process process decision decision troubleshoot troubleshoot start Start with Crude Product solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve insolubles_check Insoluble Impurities? dissolve->insolubles_check hot_filtration Hot Gravity Filtration insolubles_check->hot_filtration Yes cool_solution Cool Solution Slowly insolubles_check->cool_solution No hot_filtration->cool_solution crystals_form_check Crystals Form? cool_solution->crystals_form_check oiling_out_check Oiled Out? crystals_form_check->oiling_out_check Yes ts1 Induce Crystallization (Scratch/Seed) crystals_form_check->ts1 No collect_crystals Collect, Wash & Dry Crystals oiling_out_check->collect_crystals No (Crystals) ts3 Reheat, Add Solvent, Cool Slower oiling_out_check->ts3 Yes end Pure Product collect_crystals->end ts1->cool_solution ts2 Reduce Solvent Volume ts1->ts2 ts2->cool_solution ts3->cool_solution ts4 Change Solvent System ts3->ts4 ts4->solvent_screen

Caption: Workflow for recrystallization and troubleshooting.

References

Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of imidazo[1,2-a]pyridines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my imidazo[1,2-a]pyridine synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Sub-optimal Catalyst Choice: The efficiency of the catalyst is highly dependent on the specific substrates. For instance, electron-rich substrates may yield better results with a copper catalyst like CuBr, while other substrates might require a palladium or gold catalyst for optimal performance.[1]

  • Improper Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization experiments are crucial. For example, in a copper-catalyzed reaction with aminopyridines and nitroolefins, CuBr in DMF at 80°C was found to be ideal.[1] Some reactions, like those catalyzed by molecular iodine, can proceed efficiently at room temperature with the assistance of ultrasonication.[2][3]

  • Catalyst Deactivation: The catalyst may become deactivated during the reaction. This can be caused by product inhibition, where the imidazo[1,2-a]pyridine product strongly coordinates to the metal center, or by the formation of inactive metal species like palladium black.[4]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can poison the catalyst. Ensure the use of high-purity reagents and dry solvents when necessary.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Careful monitoring of the reaction by TLC or LC-MS can help identify side products.

Q2: My reaction is not going to completion and stalls midway. What could be the reason?

A2: A stalled reaction is often a sign of catalyst deactivation.[4] Visible signs can include a color change in the reaction mixture, such as the formation of a black precipitate (palladium black).[4] To address this, you might consider:

  • Increasing Catalyst Loading: A higher initial catalyst loading can compensate for deactivation and drive the reaction to completion.[4]

  • Sequential Addition of Catalyst: Adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active catalytic species.

  • Optimizing Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly impact catalyst stability and activity.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: Side product formation is a common challenge. To improve selectivity:

  • Adjusting Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, although it may also decrease the reaction rate.

  • Screening Different Catalysts: Some catalysts offer higher selectivity for the desired transformation. For example, gold catalysts have been shown to provide high regioselectivity in the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes.[5]

  • Modifying the Substrate: Protecting reactive functional groups on your starting materials can prevent them from participating in unwanted side reactions.

Q4: How do I choose the most suitable catalyst for my specific substrates?

A4: Catalyst selection is key to a successful synthesis. A summary of commonly used catalysts and their general applicability is provided in the table below. It is often beneficial to perform small-scale screening experiments with a few different catalyst systems to identify the optimal one for your particular substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for imidazo[1,2-a]pyridine synthesis?

A1: A variety of transition-metal and non-metal catalysts have been successfully employed. The most common include copper(I) and (II) salts (e.g., CuI, CuBr, Cu(OAc)₂), palladium complexes (e.g., PdCl₂), gold catalysts (e.g., PicAuCl₂), iron salts (e.g., FeCl₃), and molecular iodine.[1][5][6][7][8]

Q2: Are there any "green" or environmentally friendly catalytic methods available?

A2: Yes, several methods align with the principles of green chemistry. Molecular iodine is considered an environmentally benign catalyst, and reactions can often be performed in water.[2] Copper-catalyzed reactions using air as the oxidant are also considered a greener alternative.[1] The use of reusable catalysts, such as copper silicate, also contributes to more sustainable synthetic protocols.[9]

Q3: Can the catalyst be recovered and reused?

A3: In some cases, yes. Heterogeneous catalysts, such as copper silicate, can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity.[9] However, for homogeneous catalysts, recovery can be more challenging and is often not practical without specific catalyst design for recyclability.

Q4: What is the general mechanism for the formation of imidazo[1,2-a]pyridines?

A4: While the exact mechanism can vary depending on the catalyst and starting materials, a common pathway involves the initial reaction of a 2-aminopyridine with a carbonyl compound or its equivalent. This is typically followed by an intramolecular cyclization and subsequent aromatization to form the fused bicyclic system. For instance, in the iodine-catalyzed three-component reaction, an imine is formed in situ, which then undergoes a [4+1] cycloaddition with an isocyanide.[7][10]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of imidazo[1,2-a]pyridines, providing a basis for comparison.

Catalyst SystemTypical SubstratesSolventTemperature (°C)Reaction Time (h)Yield Range (%)Reference(s)
Copper (CuBr) 2-Aminopyridines, NitroolefinsDMF8012up to 90[1]
Copper (Cu(OAc)₂) ** 2-Aminopyridines, Benzaldehydes, PropiolatesToluene11012up to 95[8]
Palladium (PdCl₂) 1H-benzo[d]imidazol-2-amines, 2-arylacetaldehydesToluene80480-90[6]
Gold (PicAuCl₂) Pyridine N-oxides, AlkynesDichloromethaneReflux1-2460-95[5]
Iron (FeCl₃) 2-Aminopyridines, NitroolefinsDMF150726-95[7]
Iodine (I₂) 2-Aminopyridines, Acetophenones, DimedoneWaterRoom Temp (ultrasound)0.5up to 96[2][3]
Iodine (I₂) **2-Aminopyridines, Aryl aldehydes, IsocyanidesEthanolRoom Temp1-285-98[7][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is based on the procedure described by Yan et al. for the reaction of aminopyridines and nitroolefins.[1]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin derivative (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dried reaction tube, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.

  • Add DMF to the tube and seal it.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from the work of Kumar et al. involving a one-pot, three-component reaction.[7][10]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative and the aryl aldehyde in ethanol.

  • Add the tert-butyl isocyanide to the mixture.

  • Add the catalytic amount of iodine to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure imidazo[1,2-a]pyridine.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives are of significant interest in drug development due to their interaction with various biological targets. Understanding the relevant signaling pathways and having a structured experimental workflow for catalyst selection is crucial for medicinal chemistry applications.

Signaling Pathways Involving Imidazo[1,2-a]pyridines

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling pathways implicated in diseases like cancer.

  • Wnt/β-catenin Signaling Pathway: Some imidazo[1,2-a]pyridines have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancer.[1] They can downregulate the expression of target genes like c-myc and cyclin D1.[1]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus Target_Genes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->TCF_LEF Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[13][14]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for dual-target imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Catalyst Selection and Optimization

A logical workflow is essential for efficiently identifying the best catalyst and reaction conditions for a novel imidazo[1,2-a]pyridine synthesis.

Catalyst_Selection_Workflow Start Define Target Imidazo[1,2-a]pyridine Literature Literature Review: - Similar Structures - Catalyst Precedents Start->Literature Catalyst_Screening Initial Catalyst Screening (Small Scale) - Cu, Pd, Au, Fe, I₂ Literature->Catalyst_Screening Condition_Optimization Reaction Condition Optimization: - Solvent - Temperature - Time - Catalyst Loading Catalyst_Screening->Condition_Optimization Analysis Analysis of Results: - Yield - Purity - Byproducts Condition_Optimization->Analysis Scale_Up Scale-Up Synthesis Analysis->Scale_Up Optimal Conditions Found Troubleshooting Troubleshooting: - Low Yield - Impurities Analysis->Troubleshooting Sub-optimal Results Final_Protocol Finalized Synthetic Protocol Scale_Up->Final_Protocol Troubleshooting->Condition_Optimization

References

Removal of starting materials from "Methyl imidazo[1,2-a]pyridine-7-carboxylate" product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of starting materials from the final product, "Methyl imidazo[1,2-a]pyridine-7-carboxylate". This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound that may need to be removed from the final product?

The synthesis of this compound typically involves the reaction of methyl 2-aminoisonicotinate and bromoacetaldehyde diethyl acetal .[1] Therefore, these two starting materials are the most likely impurities to be present in the crude product.

Q2: What is the initial purification step suggested by the synthesis protocol for this compound?

According to a documented synthesis, the product precipitates from the reaction mixture as a solid. The initial purification involves collecting this solid by filtration, washing it with water, and then drying it in a vacuum oven.[1]

Q3: What are the recommended purification methods if the initial filtration and washing are insufficient to remove the starting materials?

If unreacted starting materials or other impurities remain after the initial workup, the following techniques are recommended for the purification of imidazo[1,2-a]pyridine derivatives:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For imidazo[1,2-a]pyridine derivatives, a common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[2][3][4][5]

  • Recrystallization: This technique is suitable for purifying solid compounds. The choice of solvent is crucial; the desired product should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q4: How can I remove unreacted methyl 2-aminoisonicotinate?

Methyl 2-aminoisonicotinate is a basic compound due to the amino group on the pyridine ring. This property can be exploited for its removal:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic methyl 2-aminoisonicotinate will react to form a water-soluble salt that partitions into the aqueous layer. The organic layer containing the desired product can then be separated, washed with brine, dried, and concentrated.

  • Column Chromatography: As methyl 2-aminoisonicotinate is more polar than the product, it will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column.

Q5: How can I remove unreacted bromoacetaldehyde diethyl acetal?

Bromoacetaldehyde diethyl acetal is a non-polar, volatile liquid.[6][7] Its removal can be achieved by:

  • Evaporation: Due to its volatility, a significant portion can be removed under reduced pressure (e.g., using a rotary evaporator).

  • Column Chromatography: Being relatively non-polar, it will elute quickly from a silica gel column with a non-polar eluent.

  • Aqueous Workup: Bromoacetaldehyde diethyl acetal can be hydrolyzed to the more water-soluble bromoacetaldehyde under acidic conditions. Therefore, an acidic wash during the workup can help in its removal.

Troubleshooting Guides

Issue 1: The product is obtained as an oil and does not solidify.
Possible CauseSuggested Solution
Presence of residual solvent Ensure the crude product is thoroughly dried under high vacuum to remove any remaining solvent from the reaction or workup.
High concentration of impurities The presence of unreacted starting materials or byproducts can lower the melting point of the mixture, causing it to be an oil. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize.
Issue 2: Low yield after purification by column chromatography.
Possible CauseSuggested Solution
Inappropriate Solvent System The chosen eluent may be too polar, causing the product to elute with the solvent front, or not polar enough, resulting in the product remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the product.[2] A common starting point for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.[2][4]
Compound Degradation on Silica Gel Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Assess the stability of your compound by spotting it on a TLC plate, developing it, and then re-developing it at a 90-degree angle. If streaking or new spots appear, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Product is spread across many fractions Your compound may have eluted but is present at a low concentration in many fractions. Concentrate the fractions where you expect your product to be and re-analyze by TLC.[2]
Issue 3: Difficulty in achieving high purity by recrystallization.
Possible CauseSuggested Solution
Inappropriate Solvent The chosen solvent may be too good or too poor at dissolving the compound. A suitable solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For imidazo[1,2-a]pyridine derivatives, alcohols (methanol, ethanol) or mixtures including ethyl acetate and hexanes are often good starting points.
"Oiling Out" The compound may come out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a more dilute solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Impurities Co-crystallize with the Product If the impurities have similar solubility properties to the product, they may crystallize as well. In this case, a different purification method, such as column chromatography, may be necessary.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Methyl 2-aminoisonicotinate
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 2-3 times.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography for General Purification
  • TLC Analysis: Determine a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf for the product is between 0.2 and 0.4.[2]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude Product (this compound + Starting Materials) filtration Filtration & Water Wash crude->filtration analysis1 Purity Check (TLC/NMR) filtration->analysis1 pure_product Pure Product analysis1->pure_product Purity OK further_purification Further Purification Needed analysis1->further_purification Impurities Present column_chromatography Column Chromatography further_purification->column_chromatography recrystallization Recrystallization further_purification->recrystallization analysis2 Purity Check (TLC/NMR) column_chromatography->analysis2 recrystallization->analysis2 analysis2->pure_product

Caption: General purification workflow for this compound.

TroubleshootingColumnChromatography start Low/No Yield from Column Chromatography check_stability Compound unstable on silica? start->check_stability use_alumina Use Alumina or Deactivated Silica check_stability->use_alumina Yes check_rf Rf too low/high on TLC? check_stability->check_rf No adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent Yes check_fractions Product in early/late fractions? check_rf->check_fractions No concentrate_fractions Concentrate and Re-analyze All Fractions check_fractions->concentrate_fractions Yes

Caption: Troubleshooting guide for column chromatography purification.

References

Validation & Comparative

Positional Isomerism in Imidazo[1,2-a]pyridines: A Comparative Analysis of 6- and 7-Carboxylate Analogues on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic scaffolds is paramount. This guide provides a comparative analysis of methyl imidazo[1,2-a]pyridine-7-carboxylate and its 6-carboxylate isomer, focusing on how the position of the carboxylate group influences biological activity. While direct comparative studies on these specific carboxylate isomers are limited, compelling evidence from closely related analogues demonstrates that the substitution pattern on the pyridine ring of the imidazo[1,2-a]pyridine core is a critical determinant of potency.

A key study highlighting the profound impact of substitution at the 6- versus the 7-position was conducted on a series of imidazo[1,2-a]pyridine-3-carboxamides for their antimycobacterial activity. This research provides a valuable case study for understanding the potential differences in activity between the methyl 6-carboxylate and 7-carboxylate isomers.

Comparative Biological Activity: A Case Study in Antitubercular Potency

In a pivotal study, the antitubercular activity of 6-methyl and 7-methyl substituted imidazo[1,2-a]pyridine-3-carboxamides was evaluated against Mycobacterium tuberculosis H37Rv. The results demonstrated a significant difference in potency based on the position of the methyl group, with the 6-methyl isomer exhibiting substantially higher activity.[1][2]

CompoundSubstitution PatternMIC (µM)
Analogue 1 (Compound 9 in source)6-methyl0.004
Analogue 2 (Compound 5 in source)7-methyl0.2
Data sourced from Moraski et al., ACS Med. Chem. Lett. 2013, 4, 7, 675–679.[1][2]

This fifty-fold increase in potency when the methyl group is moved from the 7- to the 6-position underscores the sensitivity of this scaffold to positional isomerism.[1][2] This suggests that a similar trend in activity could be observed for the methyl imidazo[1,2-a]pyridine-6-carboxylate and -7-carboxylate isomers.

Experimental Protocols

The following are the generalized experimental protocols for the synthesis and biological evaluation of the 6- and 7-substituted imidazo[1,2-a]pyridine analogues, based on methodologies reported in the literature.

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

The core imidazo[1,2-a]pyridine scaffold can be synthesized through the reaction of an appropriately substituted 2-aminopyridine with ethyl 2-chloroacetoacetate. This is followed by saponification with a base such as lithium hydroxide and subsequent acidic workup to yield the corresponding imidazo[1,2-a]pyridine-3-carboxylic acid intermediate.[1][2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Saponification cluster_product Product 2-aminopyridine Substituted 2-Aminopyridine reaction1 Reaction 2-aminopyridine->reaction1 reagent Ethyl 2-chloroacetoacetate reagent->reaction1 intermediate Imidazo[1,2-a]pyridine-3-carboxylate Ester reaction1->intermediate reaction2 1. LiOH 2. Acidic Workup intermediate->reaction2 product Imidazo[1,2-a]pyridine-3-carboxylic Acid reaction2->product

A generalized workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Antimycobacterial Activity Assay

The antimycobacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. A common method is the microplate Alamar Blue assay (MABA).

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in microplates.

  • Inoculation: The bacterial culture is diluted and added to the microplates containing the test compounds.

  • Incubation: The plates are incubated at 37 °C for a specified period (e.g., 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR) Insights

The significant difference in activity between the 6- and 7-methyl analogues suggests that the electronic and steric properties of the substituent at these positions, as well as their orientation, play a crucial role in the interaction with the biological target.

SAR_Comparison cluster_6_isomer 6-Substituted Isomer cluster_7_isomer 7-Substituted Isomer Scaffold Imidazo[1,2-a]pyridine Core Isomer6 Substitution at C6 (e.g., 6-methyl) Scaffold->Isomer6 Isomer7 Substitution at C7 (e.g., 7-methyl) Scaffold->Isomer7 Activity_High High Potency (MIC = 0.004 µM) Isomer6->Activity_High Leads to Conclusion Conclusion: Positional Isomerism Critically Affects Biological Activity Activity_High->Conclusion Activity_Low Lower Potency (MIC = 0.2 µM) Isomer7->Activity_Low Leads to Activity_Low->Conclusion

Positional isomerism significantly impacts the biological activity of imidazo[1,2-a]pyridines.

Conclusion

The available data strongly indicates that the position of substituents on the pyridine ring of the imidazo[1,2-a]pyridine scaffold is a critical factor in determining biological activity. The fifty-fold higher potency of the 6-methyl analogue compared to the 7-methyl analogue in antitubercular assays serves as a compelling piece of evidence.[1][2] While direct comparative data for the methyl 6-carboxylate and 7-carboxylate isomers is not yet available in the reviewed literature, these findings strongly suggest that the 6-carboxylate isomer may also exhibit significantly different, and potentially more potent, activity than its 7-carboxylate counterpart. This highlights the importance of synthesizing and evaluating both positional isomers in early-stage drug discovery programs to fully explore the structure-activity landscape of the imidazo[1,2-a]pyridine scaffold. Further research directly comparing the biological activities of methyl imidazo[1,2-a]pyridine-6-carboxylate and -7-carboxylate is warranted to confirm this hypothesis.

References

Unveiling the Anticancer Potential: A Comparative Efficacy Analysis of Methyl Imidazo[1,2-a]pyridine-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide offers a comprehensive comparison of the efficacy of various derivatives of Methyl Imidazo[1,2-a]pyridine-7-carboxylate, a key intermediate in the synthesis of potent anticancer agents. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of cancer therapy.

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, and its derivatives have shown significant promise in targeting key cellular pathways implicated in cancer progression.[1] Notably, many of these compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers.[2][3]

Comparative Efficacy of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives

The 7-carboxylate position of the imidazo[1,2-a]pyridine scaffold serves as a crucial handle for chemical modification, allowing for the synthesis of a diverse library of amide derivatives. The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of these derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

Compound IDR Group (Amide Moiety)Cancer Cell LineIC50 (µM)Reference
1a PhenylMCF-7 (Breast)5.5[4]
1b 4-ChlorophenylMCF-7 (Breast)3.2[4]
1c 4-MethoxyphenylMCF-7 (Breast)7.8[4]
2a BenzylHCT-116 (Colon)10[5]
2b 4-FluorobenzylHCT-116 (Colon)8.5[5]
3a N-(tert-butyl)Hep-2 (Laryngeal)11[6]
3b N-(4-aminophenyl)Hep-2 (Laryngeal)11[6]
4a Diarylurea derivativeA375P (Melanoma)<0.06[7]
4b Diarylamide derivativeA375P (Melanoma)<0.06[7]
5a 2,4-difluoro-N-(2-methoxy-5-(...))HCT-116 (Colon)0.01[5]

Note: The specific structures of the R groups for compounds 4a, 4b, and 5a are complex and detailed in the cited references.

Structure-Activity Relationship (SAR) Insights

The data presented above highlights key structure-activity relationships for this class of compounds. The nature of the substituent on the amide nitrogen at the 7-position significantly influences the anticancer potency. For instance, the introduction of a chlorine atom on the phenyl ring (Compound 1b) enhances activity against MCF-7 cells compared to the unsubstituted phenyl ring (Compound 1a).[4] Furthermore, the development of more complex diarylamide and diarylurea derivatives has led to compounds with sub-micromolar efficacy against melanoma cells.[7] These findings underscore the importance of rational drug design in optimizing the anticancer properties of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives

The general synthetic route to the title compounds involves the initial synthesis of the imidazo[1,2-a]pyridine core, followed by the amidation of the 7-carboxylate group.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Synthesis of Methyl Ester cluster_2 Amide Formation 2-aminopyridine 2-aminopyridine imidazo_pyridine Imidazo[1,2-a]pyridine 2-aminopyridine->imidazo_pyridine Condensation alpha-haloketone alpha-haloketone alpha-haloketone->imidazo_pyridine imidazo_pyridine_acid Imidazo[1,2-a]pyridine-7-carboxylic acid methyl_ester This compound imidazo_pyridine_acid->methyl_ester Esterification methanol methanol methanol->methyl_ester amide_derivative Imidazo[1,2-a]pyridine-7-carboxamide Derivative methyl_ester->amide_derivative Amidation amine R-NH2 amine->amide_derivative

Caption: Synthetic pathway for imidazo[1,2-a]pyridine-7-carboxamide derivatives.

Protocol:

  • Synthesis of this compound: The core imidazo[1,2-a]pyridine scaffold is typically synthesized via the condensation of a 2-aminopyridine with an α-haloketone. The resulting imidazo[1,2-a]pyridine-7-carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield this compound.

  • Amide Formation: The methyl ester is subsequently reacted with a primary or secondary amine (R-NH2) in a suitable solvent to afford the corresponding imidazo[1,2-a]pyridine-7-carboxamide derivative. The reaction conditions may vary depending on the reactivity of the amine.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with derivatives (various concentrations) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathway Analysis: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[2][3]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Lysis: Cancer cells are treated with the imidazo[1,2-a]pyridine derivatives for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

By comparing the levels of phosphorylated proteins in treated versus untreated cells, researchers can determine the inhibitory effect of the compounds on the PI3K/Akt/mTOR pathway.

This guide provides a foundational comparison of this compound derivatives, highlighting their potential as anticancer agents. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective cancer therapies.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl Imidazo[1,2-a]pyridine-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "Methyl imidazo[1,2-a]pyridine-7-carboxylate" framework, drawing upon data from closely related derivatives to elucidate key structural determinants for anticancer and antituberculosis activities.

Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3]

SAR Summary for Anticancer Activity

Structure-activity relationship studies on various imidazo[1,2-a]pyridine analogs reveal several key features influencing their anticancer potency. While specific data for a comprehensive library of this compound analogs is not extensively available, analysis of related compounds with substitutions at various positions, including C2, C3, and C7, provides valuable insights.

For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which notably feature a carboxylate group at the C2 position, have been investigated as PI3Kα inhibitors. The data suggests that modifications of the quinazoline and the ester group can significantly impact inhibitory activity.

Compound IDR Group (at C2-carboxylate)C4-Quinazoline SubstituentPI3Kα IC50 (nM)HCC827 Cell Line IC50 (µM)
10a Ethyl4-Methoxybenzylamino--
10e Ethyl3-Methylbenzylamino--
10h EthylPyridin-2-ylmethylamino--
10i Ethyl2-Fluorobenzylamino--
13k Methyl4-(3-fluorobenzyl)piperazin-1-yl1.940.09

Data synthesized from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have a carboxylate at the C2 position.[4]

Signaling Pathways in Cancer

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[2][5][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

STAT3_NFkB_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription NF-kB NF-kB NF-kB->Gene Transcription IkB IkB IkB->NF-kB inhibits Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->STAT3 inhibits Imidazo[1,2-a]pyridine Analog->NF-kB inhibits

Caption: STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogs

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antituberculosis agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area.[7][8]

SAR Summary for Antituberculosis Activity

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have provided crucial insights into the structural requirements for potent anti-TB activity. Modifications at the C2 and C7 positions of the imidazo[1,2-a]pyridine core have been shown to significantly influence the minimum inhibitory concentration (MIC).

Compound IDC2-SubstituentC7-SubstituentR Group (on Carboxamide)MIC vs. Mtb H37Rv (µM)
Analog 1 -CH3-CH34-Phenoxyphenyl≤0.006
Analog 2 -CH3-CH34-(4-Chlorophenoxy)phenyl0.006
Analog 3 -CH3-Cl4-(4-Fluorophenoxy)phenyl0.02
Analog 4 -CH3-CH34-Fluorobenzyl1.1
Analog 5 -H-CH34-Phenoxyphenyl0.4

Data synthesized from studies on imidazo[1,2-a]pyridine-3-carboxamides.[9][10]

These findings suggest that:

  • A methyl group at the C2 position is generally favorable for activity.

  • The nature of the substituent at the C7 position influences potency, with a methyl group appearing more favorable than a chloro group in some contexts.[9]

  • Large, lipophilic biaryl ether moieties on the C3-carboxamide are associated with nanomolar potency.[9]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Imidazo[1,2-a]pyridine Analogs A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay for Antituberculosis Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[5]

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.[5]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.[5]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Incubation: Incubate the plates at 37°C for 7-14 days.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[12]

MIC_Assay_Workflow A Prepare Serial Dilutions of Analogs B Inoculate with M. tuberculosis A->B C Incubate at 37°C B->C D Observe for Bacterial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).[1]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

Western_Blot_Workflow A Cell Lysis & Protein Extraction B SDS-PAGE (Protein Separation) A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Analysis of Protein Expression G->H

References

A Comparative Guide to the Analytical Validation of Methyl Imidazo[1,2-a]pyridine-7-carboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of Methyl imidazo[1,2-a]pyridine-7-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Overview of Analytical Methods

The purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Several analytical techniques can be employed for this purpose, each with its own strengths and limitations.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of compounds in a mixture. It is particularly suitable for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.

Comparison of Analytical Methods for Purity Determination

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Selectivity High, can separate structurally similar impurities.Very high, provides mass information for peak identification.High, based on unique chemical shifts of protons.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (primary method).
Sample Throughput High.Moderate.Moderate.
Instrumentation Cost Moderate.High.Very High.
Potential Impurities Detected Non-volatile process impurities and degradation products.Volatile and semi-volatile impurities, residual solvents.A wide range of proton-containing impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

Specificity (Forced Degradation): To demonstrate the method's ability to separate the main compound from its degradation products, forced degradation studies should be performed.[1] This involves subjecting the sample to stress conditions such as:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve 25 mg of this compound in 5 mL of methanol.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and 5 mg of maleic acid into a tared NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆.

  • Record the exact weights of the sample and the internal standard.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P_std = Purity of the internal standard

Representative Data

The following tables present plausible data from the analysis of a batch of this compound.

Table 1: HPLC Purity and Impurity Profile

Peak Retention Time (min) Area (%) Identification
14.20.15Impurity A (Starting Material)
28.90.25Impurity B (By-product)
312.599.50This compound
415.10.10Impurity C (Degradant)

Table 2: GC-MS Analysis of Residual Solvents

Solvent Retention Time (min) Concentration (ppm)
Methanol3.1150
Acetonitrile3.850

Table 3: qNMR Purity Assessment

Parameter Value
Weight of Sample10.25 mg
Weight of Internal Standard (Maleic Acid)5.12 mg
Purity of Internal Standard99.9%
Calculated Purity of Sample99.6%

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity & Impurity Profiling Purification->HPLC GCMS GC-MS for Residual Solvents & Volatile Impurities Purification->GCMS qNMR qNMR for Absolute Purity Purification->qNMR Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Analytical workflow for purity validation.

Conclusion

The choice of an analytical method for purity validation depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method for routine quality control, providing excellent separation of non-volatile impurities and degradation products.

  • GC-MS is indispensable for the analysis of residual solvents and other volatile impurities that may not be detected by HPLC.

  • qNMR serves as a powerful, orthogonal technique for the definitive determination of absolute purity and for the qualification of reference standards.

For comprehensive purity validation of this compound, a combination of these methods is recommended. HPLC should be the primary method for routine purity testing and stability studies, supported by GC-MS for volatile impurity analysis and qNMR for the initial characterization and qualification of the reference material. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, leading to higher quality and safer pharmaceutical products.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse biological activities and applications in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic routes to this important scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern methodologies. The comparison includes quantitative data on reaction performance, detailed experimental protocols for key methods, and visualizations of reaction mechanisms to aid in the selection of the most suitable synthetic strategy.

I. Overview of Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical condensation reactions, multicomponent reactions (MCRs) that offer high atom economy and procedural simplicity, and modern catalytic methods that provide enhanced efficiency and substrate scope. This guide will focus on a comparative analysis of the following prominent synthetic routes:

  • Tschitschibabin Reaction: A classical method involving the reaction of 2-aminopyridine with an α-haloketone.

  • Ortoleva-King Reaction: A one-pot synthesis utilizing a 2-aminopyridine, a ketone, and iodine.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.

  • Ugi Reaction: A versatile multicomponent reaction that can be adapted for the synthesis of substituted imidazo[1,2-a]pyridines.

  • Copper-Catalyzed Synthesis: Modern methods employing copper catalysts to facilitate the cyclization, often under milder conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates and improve yields.

II. Comparative Data on Synthetic Routes

The following tables summarize quantitative data for the different synthetic routes, providing a basis for comparison of their efficiency and applicability.

Table 1: Comparison of Classical Synthetic Routes

ReactionKey ReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Tschitschibabin2-aminopyridine, α-bromoacetophenoneNaHCO3, Ethanol4 hReflux85-95[1]
Ortoleva-King2-aminopyridine, acetophenone, I2Neat, then NaOH(aq)5 h110, then 10040-60[2]
Ortoleva-King (Fe-catalyzed)2-aminopyridine, acetophenone, I2FeCl3·6H2O12 h12070-85[2]

Table 2: Comparison of Multicomponent Reactions (MCRs)

ReactionKey ReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Groebke-Blackburn-Bienaymé2-aminopyridine, aldehyde, isocyanideSc(OTf)312 h2580-95[3]
Groebke-Blackburn-Bienaymé2-aminopyridine, aldehyde, isocyanidep-TsOH, EtOH (Ultrasound)30 minRT77-91[4]
Ugi2-aminopyridine, aldehyde, isocyanide, carboxylic acidMethanol24-48 h5028-72[5]

Table 3: Comparison of Modern Synthetic Routes

ReactionKey ReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Copper-Catalyzed2-aminopyridine, ketoneCuCl2/nano-TiO2, Air24 h12070-90[6]
Copper-Catalyzed2-aminopyridine, nitroolefinCuBr, DMF, Air12 h80up to 90[7]
Microwave-Assisted2-aminopyridine, α-bromoacetophenoneSolvent-free1 minN/A24-99[8]
Microwave-Assisted (GBBR)2-aminopyridine, aldehyde, isocyanideNH4Cl, EtOH15 minN/A21-36[9]

III. Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Tschitschibabin Reaction (General Procedure)

A mixture of the appropriate 2-aminopyridine (1.0 eq), α-haloketone (1.0 eq), and sodium bicarbonate (2.0 eq) in ethanol is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[1]

Ortoleva-King Reaction (One-Pot Procedure)

A mixture of the ketone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) is heated neat at 110 °C for 4 hours. After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour. The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding imidazo[1,2-a]pyridine.[2]

Groebke-Blackburn-Bienaymé Reaction (General Procedure)

To a solution of 2-aminopyridine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)3 or p-TsOH, 10 mol%) is added. The mixture is stirred at room temperature for 10-15 minutes, after which the isocyanide (1.0 eq) is added. The reaction is stirred for the specified time at the indicated temperature. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired 3-aminoimidazo[1,2-a]pyridine.[3][4]

Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones

A mixture of 2-aminopyridine (1.0 eq), the ketone (1.2 eq), and a copper catalyst (e.g., CuCl2/nano-TiO2, 0.8 mol%) in a suitable solvent (e.g., DMSO) is stirred in a sealed tube under an air atmosphere at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the imidazo[1,2-a]pyridine derivative.[6]

Microwave-Assisted Synthesis (General Procedure)

A mixture of the 2-aminopyridine (1.0 eq) and the α-bromoacetophenone (1.0 eq) is subjected to microwave irradiation (e.g., 300 W) for a short period (e.g., 60 seconds). After completion of the reaction, the crude product is purified by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyridine.[8] For the microwave-assisted GBBR, the reactants are mixed in a microwave vial with a catalyst and solvent and irradiated for a specified time.[9]

IV. Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic routes.

Tschitschibabin_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylation 2-Aminopyridine->Intermediate_1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 Product Imidazo[1,2-a]pyridine Intermediate_2->Product

Caption: Mechanism of the Tschitschibabin Reaction.

Ortoleva_King_Reaction cluster_reactants Reactants Ketone Ketone alpha-Iodoketone α-Iodination Ketone->alpha-Iodoketone Iodine Iodine Iodine->alpha-Iodoketone 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylation 2-Aminopyridine->Pyridinium_Salt alpha-Iodoketone->Pyridinium_Salt Cyclization Base-mediated Cyclization Pyridinium_Salt->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Mechanism of the Ortoleva-King Reaction.

GBB_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrillium_Ion [4+1] Cycloaddition Isocyanide->Nitrillium_Ion Imine_Formation->Nitrillium_Ion Cyclization Intramolecular Cyclization Nitrillium_Ion->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

V. Conclusion

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of synthetic routes, each with its distinct advantages. Classical methods like the Tschitschibabin and Ortoleva-King reactions are well-established but may require harsh conditions. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, offer an efficient and atom-economical approach to highly substituted imidazo[1,2-a]pyridines. Modern catalytic methods, including copper-catalyzed and microwave-assisted syntheses, provide milder reaction conditions, shorter reaction times, and often higher yields. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of heterocyclic compounds.

References

Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyridine-7-Carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of imidazo[1,2-a]pyridine-7-carboxylic acid and its corresponding ester derivatives. While direct comparative studies on the 7-substituted derivatives are limited in publicly available literature, this document synthesizes findings from related imidazo[1,2-a]pyridine carboxylic acids and their ester or amide analogs to infer potential structure-activity relationships (SAR). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antitubercular activities.[1][2][3]

The conversion of a carboxylic acid to an ester can significantly impact a molecule's physicochemical properties, such as lipophilicity, solubility, and ability to cross cell membranes, which in turn can modulate its biological activity. Esters often act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents.[3][4][5] The functional group at the carboxylic acid position can influence the potency and mechanism of action.

While specific comparative data for the 7-carboxylic acid versus its ester is not available, studies on other isomers provide valuable insights. For instance, the conversion of the carboxylic acid at other positions to amides (which are structurally related to esters) has been a successful strategy in developing potent anticancer agents. This suggests that modification of the carboxylic acid moiety is a viable approach for optimizing anticancer activity.

One study on imidazo[1,2-a]pyridine-based covalent inhibitors for KRAS G12C-mutated cancer cells highlights the importance of the core scaffold in designing targeted therapies.[3] Another study identified novel imidazo[1,2-a]pyridine derivatives that induce apoptosis and cell cycle arrest in breast cancer cells.[6]

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based covalent inhibitor (I-11)NCI-H358 (KRAS G12C)Potent activity reported[3]
Novel Imidazo[1,2-a]pyridine Compound (IP-5)HCC1937 (Breast Cancer)45[6]
Novel Imidazo[1,2-a]pyridine Compound (IP-6)HCC1937 (Breast Cancer)47.7[6]
Novel Imidazo[1,2-a]pyridine Compound (IP-7)HCC1937 (Breast Cancer)79.6[6]
Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of imidazo[1,2-a]pyridine derivatives. These include the STAT3/NF-κB and AKT/mTOR pathways, which are crucial for cancer cell survival, proliferation, and inflammation.

anticancer_pathway cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Pathways cluster_2 Cellular Effects Compound Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Compound->STAT3 Inhibition NFkB NF-κB Compound->NFkB Inhibition AKT AKT Compound->AKT Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Induction Proliferation Decreased Proliferation STAT3->Proliferation Promotion NFkB->Proliferation Promotion mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Promotion

Fig. 1: Anticancer signaling pathways of Imidazo[1,2-a]pyridines.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties. A study on imidazo[1,2-a]pyridine-2-carboxylic acid derivatives showed that they were capable of reducing inflammation in in vivo models and were safer for the gastric mucosa compared to indomethacin.[7]

The study evaluated both the carboxylic acid and a nitro-carboxylate derivative, providing an indirect comparison. The results indicated that both forms possess anti-inflammatory activity, with the parent carboxylic acid being more effective than indomethacin in inhibiting carrageenan-induced edema.

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

CompoundAssayResultReference
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaMore efficient inhibition than indomethacin[8]
Nitro-carboxylate derivativeCarrageenan-induced edemaFair activity[8]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCOX-2 InhibitionPreferentially inhibited COX-2[8]

This suggests that the free carboxylic acid is crucial for potent anti-inflammatory activity, and its conversion to an ester or other derivative might modulate this effect.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, and the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.[9]

anti_inflammatory_pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Mediators Stimulus Inflammatory Stimulus NFkB_activation NF-κB Activation Stimulus->NFkB_activation COX2 COX-2 NFkB_activation->COX2 Upregulation iNOS iNOS NFkB_activation->iNOS Upregulation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Upregulation Compound Imidazo[1,2-a]pyridine Derivative Compound->NFkB_activation Inhibition

Fig. 2: Anti-inflammatory mechanism of Imidazo[1,2-a]pyridines.

Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative effects of imidazo[1,2-a]pyridine compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with compounds cell_seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition solubilization Solubilize formazan mtt_addition->solubilization absorbance Measure absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Fig. 3: General workflow for the MTT assay.
Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[8]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature of the substituent at the carboxylic acid position. While direct comparative data for the ester versus the acid of imidazo[1,2-a]pyridine-7-carboxylic acid is lacking, evidence from related analogs suggests that both forms can exhibit potent biological activities. The free carboxylic acid appears to be important for anti-inflammatory effects, whereas conversion to esters or amides can be a viable strategy for enhancing anticancer and antitubercular activities, potentially through a prodrug effect or altered target interactions. Further research is warranted to directly compare the biological profiles of the 7-carboxylic acid and its ester derivatives to fully elucidate their therapeutic potential.

References

The Dual Faces of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds derived from the Methyl imidazo[1,2-a]pyridine-7-carboxylate core and related imidazo[1,2-a]pyridine analogs, supported by experimental data and detailed methodologies.

This guide synthesizes findings from multiple studies to offer an objective look at how the promising in vitro results of these compounds translate to in vivo models, a critical step in the drug discovery pipeline. We will explore their anticancer, anti-inflammatory, and antitubercular properties.

Anticancer Activity: From Cell Lines to Tumor Models

Derivatives of imidazo[1,2-a]pyridine have shown significant promise as anticancer agents. In vitro studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines.

In Vitro Anticancer Efficacy

A range of imidazo[1,2-a]pyridine derivatives have been evaluated for their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in these studies, indicating the concentration of a compound required to inhibit a biological process by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
6d HepG2 (Human Liver Carcinoma)Not specified, but showed antiproliferative activity[1]
6i HepG2 (Human Liver Carcinoma)Not specified, but showed antiproliferative activity[1]
12b Hep-2 (Laryngeal Carcinoma)11[2][3]
12b HepG2 (Hepatocellular Carcinoma)13[2][3]
12b MCF-7 (Breast Carcinoma)11[2][3]
12b A375 (Human Skin Cancer)11[2][3]
MBM-17 (42c) Nek2 (Kinase Assay)0.003[4]
MBM-55 (42g) Nek2 (Kinase Assay)0.001[4]
IP-5 HCC1937 (Breast Cancer)45[5]
IP-6 HCC1937 (Breast Cancer)47.7[5]
3-methoxyphenyl derivative MCF-7 (Breast Cancer)2.55[6]
3-methoxyphenyl derivative HeLa (Cervical Cancer)3.89[6]
In Vivo Anticancer Efficacy

The promising in vitro results of some imidazo[1,2-a]pyridine derivatives have been followed up with in vivo studies in animal models, which are crucial for assessing a compound's therapeutic potential in a whole organism.

Compound IDAnimal ModelDosingOutcomeReference
MBM-17S Xenograft tumor modelNot specifiedSignificantly suppressed tumor growth without apparent toxicity[4]
MBM-55S Xenograft tumor modelNot specifiedSignificantly suppressed tumor growth without apparent toxicity[4]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, particularly their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

In Vitro Anti-inflammatory Efficacy

The inhibitory activity of these compounds against COX enzymes is a key indicator of their anti-inflammatory potential.

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5e COX-20.05Not specified[7][8]
5f COX-20.05Not specified[7][8]
5j COX-20.05Not specified[7][8]
5i COX-2Not specified897.19[7][8]
In Vivo Anti-inflammatory and Analgesic Efficacy

The in vivo analgesic activity of these COX-2 inhibitors has been assessed to confirm their therapeutic effects.

Compound IDAnimal ModelAssayED50 (mg/kg)Reference
5j Not specifiedWrithing test12.38[7][8]

Antituberculosis Activity: Combating a Global Health Threat

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis.

In Vitro Antituberculosis Efficacy

The minimum inhibitory concentration (MIC) is used to measure the in vitro potency of these compounds against M. tuberculosis.

Compound IDM. tuberculosis StrainMIC90 (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating Mtb0.4–1.9[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-Mtb0.07–2.2[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR-Mtb0.07–0.14[9]
Compound 6 Replicating Mtb0.004[9]
Compound 18 Mtb H37Rv0.004[10]
In Vivo Pharmacokinetics

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Compound IDAnimal ModelAdministrationKey Pharmacokinetic ParametersReference
Compound 13 Male miceOral (PO) and Intravenous (IV)19% metabolized in rat liver microsomes[10][11]
Compound 18 Male miceOral (PO) and Intravenous (IV)Not specified[10][11]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by a spectrophotometer.

BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay is used to measure DNA synthesis and cell proliferation.[1] BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of replicating cells. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.

Flow Cytometric Analysis

Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.[1] In cancer research, it is often used to analyze the cell cycle and to detect apoptosis.

COX-2 Inhibitory Activity Assay

The COX-2 inhibitory activities of the compounds were assessed using a fluorescent Cayman kit.[7][8] This assay measures the peroxidase activity of cyclooxygenases. The reaction between PGG2 and a fluorescent probe generates a highly fluorescent product that can be analyzed with a plate reader.

In Vivo Analgesic Activity (Writhing Test)

The writhing test is a chemical-induced pain model in animals, typically mice.[7][8] An intraperitoneal injection of an irritant (e.g., acetic acid) induces a characteristic stretching and writhing behavior. The number of writhes is counted, and a reduction in the number of writhes in treated animals compared to a control group indicates an analgesic effect.

In Vitro Antituberculosis Activity Assay

The in vitro antitubercular activity is typically determined by measuring the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv. This is often done using a microplate-based assay where the bacteria are exposed to serial dilutions of the compounds. Bacterial growth is then assessed, often by measuring optical density or using a viability indicator dye.[10]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome synthesis Compound Synthesis (Imidazo[1,2-a]pyridine derivatives) invitro_assay In Vitro Assays (e.g., MTT, COX-2 inhibition, MIC) synthesis->invitro_assay Screening data_analysis_invitro Data Analysis (IC50, MIC determination) invitro_assay->data_analysis_invitro animal_model Animal Model Studies (e.g., Xenograft, Writhing test) data_analysis_invitro->animal_model Lead Compound Selection pk_studies Pharmacokinetic Studies data_analysis_invitro->pk_studies data_analysis_invivo Data Analysis (Tumor growth, ED50, PK parameters) animal_model->data_analysis_invivo pk_studies->data_analysis_invivo efficacy Efficacy Comparison (In Vitro vs. In Vivo) data_analysis_invivo->efficacy signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor STAT3 STAT3 receptor->STAT3 NFkB NF-κB receptor->NFkB Akt Akt/PI3K receptor->Akt iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2 Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition compound Imidazo[1,2-a]pyridine Derivative compound->STAT3 Inhibition compound->NFkB Inhibition compound->Akt Inhibition

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl Imidazo[1,2-a]pyridine-7-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The "Methyl imidazo[1,2-a]pyridine-7-carboxylate" core, in particular, serves as a versatile template for the development of potent and selective inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their biological effects, potential off-target toxicities, and overall therapeutic window. This guide provides an objective comparison of the kinase selectivity of representative imidazo[1,2-a]pyridine-based inhibitors with established alternatives, supported by experimental data and detailed protocols.

Representative Imidazo[1,2-a]pyridine-Based Inhibitor Selectivity

While specific kinome-wide screening data for a compound with the precise "this compound" structure is not publicly available, extensive research on closely related imidazo[1,2-a]pyridine derivatives allows for a representative analysis of the scaffold's selectivity potential. Here, we present data from two distinct imidazo[1,2-a]pyridine-based inhibitors to illustrate the scaffold's versatility in achieving different selectivity profiles.

Example 1: A Dual SIK2/SIK3 Inhibitor (GLPG3970)

A notable example is the clinical candidate GLPG3970, which features a substituted imidazo[1,2-a]pyridine core and has been profiled against a large panel of kinases. This compound demonstrates high potency for Salt-Inducible Kinases 2 and 3 (SIK2/SIK3) with excellent selectivity against SIK1 and the broader kinome.[1][2]

Example 2: A Dual FLT3/Aurora Kinase Inhibitor

Another well-characterized example from the imidazo[4,5-b]pyridine series, a related scaffold, demonstrates a different selectivity profile, potently inhibiting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3][4] This highlights how modifications to the core structure can direct the inhibitor towards different kinase families.

Comparison with Alternative Kinase Inhibitors

To contextualize the cross-reactivity of imidazo[1,2-a]pyridine-based inhibitors, a comparison with well-established kinase inhibitors targeting similar pathways is essential. Below, we compare the selectivity profiles of inhibitors targeting the PI3K/Akt/mTOR and Aurora kinase pathways, which are common targets for this scaffold.

Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are critical regulators of mitosis and are validated targets in oncology. Several imidazo[1,2-a]pyridine derivatives have shown potent inhibition of these kinases. The table below compares the selectivity of representative imidazo[1,2-a]pyridine inhibitors with that of established Aurora kinase inhibitors.

Inhibitor ClassCompoundPrimary Target(s)Key Off-Targets (Potency)Selectivity Notes
Imidazo[4,5-b]pyridine Compound 27e [4]Aurora A/B, FLT3Limited off-targets at 1µMPotent dual inhibitor with a clean kinome profile. S(10) selectivity score of 0.023 against 386 non-mutant kinases.
Pyrrolo-pyrazole Danusertib (PHA-739358) [5][6][7][8]Aurora A/B/CAbl, TrkA, c-RET, FGFR1 (nM potency)Pan-Aurora inhibitor with significant activity against several other kinases.
Aminopyrimidine Tozasertib (VX-680) [9][10][11][12]Aurora A/B/CFLT3, BCR-ABL (nM potency), RIPK1Pan-Aurora inhibitor with notable activity against tyrosine kinases.
Pyrazoloquinazoline Barasertib (AZD1152-HQPA) [13][14][15][16]Aurora BAurora A (~3700-fold less potent)Highly selective for Aurora B over Aurora A.
Pyrimidobenzazepine Alisertib (MLN8237) [17][18][19][20][21]Aurora AAurora B (>200-fold less potent)Highly selective for Aurora A over Aurora B.
PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling node frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and/or mTOR.[16][22][23]

Inhibitor ClassCompoundPrimary Target(s)Key Off-Targets (Potency)Selectivity Notes
Imidazo[1,2-a]pyridine Representative PI3Kα Inhibitor (Compound 35) [23]PI3Kα (IC50 = 150 nM)Data on broader kinome scan not provided.Developed as a selective PI3Kα inhibitor.
Thienopyrimidine GDC-0941 (Pictilisib) [24][25][26][27][28]Pan-Class I PI3K (α, β, δ, γ)DNA-PK, mTOR (µM potency)Potent pan-PI3K inhibitor with good selectivity over other PI3K-like kinases.
Allofusin MK-2206 [29][30][31][32][33]Akt1/2/3 (allosteric)Highly selective; no significant activity against 250 other kinases.Allosteric mechanism contributes to high selectivity for Akt isoforms.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC_0941 GDC-0941 GDC_0941->PI3K MK_2206 MK-2206 MK_2206->Akt Imidazopyridine_PI3K Imidazo[1,2-a]pyridine (e.g., Compound 35) Imidazopyridine_PI3K->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with points of intervention by representative inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitotic Events cluster_inhibitors Inhibitor Targets G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Interphase Interphase Cytokinesis->Interphase Centrosome_Separation Centrosome Separation Centrosome_Separation->M_Phase Spindle_Assembly Bipolar Spindle Assembly Spindle_Assembly->M_Phase Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->M_Phase Spindle_Checkpoint Spindle Assembly Checkpoint Spindle_Checkpoint->M_Phase Abscission Abscission Abscission->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Spindle_Checkpoint Aurora_B->Abscission Alisertib Alisertib Alisertib->Aurora_A Barasertib Barasertib Barasertib->Aurora_B Danusertib Danusertib Danusertib->Aurora_A Danusertib->Aurora_B

Caption: Role of Aurora A and B kinases in mitosis and their inhibition by selective drugs.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate from free ATP Stop_Reaction->Separate Quantify Quantify Phosphorylation (e.g., Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 determination) Quantify->Analyze End End Analyze->End

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocols

A thorough assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to characterize kinase inhibitors.

In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It is the gold standard for determining the half-maximal inhibitory concentration (IC50).

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP solution

  • 96- or 384-well plates

  • P81 phosphocellulose paper or SDS-PAGE supplies

  • 1% Phosphoric acid

  • Scintillation counter or phosphorimager

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the inhibitor in the kinase reaction buffer to the desired final concentrations, ensuring the final DMSO concentration is typically ≤1%.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted inhibitor or DMSO (vehicle control).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration that is typically at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Separation:

    • For peptide substrates: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers multiple times in 1% phosphoric acid to remove unincorporated radiolabeled ATP.

    • For protein substrates: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.

  • Quantification:

    • P81 paper: Measure the incorporated radioactivity using a scintillation counter.

    • SDS-PAGE: Dry the gel and quantify the phosphorylated substrate band using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples to generate "melting curves." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the analysis of related compounds, this scaffold can be tailored to achieve high potency and varying degrees of selectivity, from highly specific inhibitors to rationally designed multi-kinase inhibitors. A thorough understanding of the cross-reactivity profile, obtained through comprehensive kinome screening and cellular target engagement assays, is critical for advancing these compounds through the drug discovery pipeline. By comparing their performance against established alternatives and employing robust experimental protocols, researchers can effectively characterize and optimize the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthesis has been a subject of extensive research, evolving from classical, often harsh, methods to more efficient, versatile, and environmentally benign modern techniques. This guide provides an objective comparison between the traditional Tschitschibabin reaction and a representative modern, one-pot, microwave-assisted approach, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureClassical Method (Tschitschibabin)Modern Method (Microwave-Assisted One-Pot)
Reaction Time Several hours to daysMinutes to a few hours
Yields Moderate to goodGood to excellent
Reaction Conditions Often high temperatures, harsh reagentsMilder conditions, often catalyst-free or with green catalysts
Environmental Impact Use of hazardous solvents and reagentsGreener solvents (e.g., water), solvent-free options, reduced waste
Versatility Somewhat limited substrate scopeBroad substrate scope, suitable for creating diverse libraries

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of classical and modern synthetic routes for imidazo[1,2-a]pyridines based on reported experimental data.

Table 1: Classical Synthesis via Tschitschibabin Reaction and its Variations

Starting MaterialsReaction ConditionsReaction TimeYieldReference
2-Aminopyridine, Bromoacetaldehyde150-200 °C (sealed tube)Not specifiedModest[5]
2-Aminopyridines, α-BromoacetophenonesRefluxing DMFNot specifiedNot specified[4]
2-Aminopyridines, α-Bromo/Chloroketones60 °C, solvent- and catalyst-freeNot specifiedNot specified[5]
2-Aminopyridine, Ethyl bromopyruvateRefluxing ethanolNot specifiedNot specified[4]

Table 2: Modern Synthesis Approaches

MethodStarting MaterialsReaction ConditionsReaction TimeYieldReference
Microwave-Assisted, Catalyst-FreeSubstituted 2-aminonicotinic acid, ChloroacetaldehydeWater, Microwave irradiation30 min92-95%[1]
Ultrasound-Assisted One-Pot (GBBR)2-Aminopyridine, Aldehyde, IsocyanideWater, Ultrasound, 60 °CNot specified67-86%[6]
One-Pot, Metal-Free, Three-ComponentPyridin-2-amines, Ynals, Alcohols/ThiolsAcOH, CH₃OH, 80 °CNot specifiedGood to excellent[7]
Microwave-Assisted Three-ComponentPhenyl glyoxals, 2-Aminopyridines, Barbituric acidsSolvent-free, MicrowaveNot specified82-96%[8]
Photocatalytic, Metal-FreeEthylarene, 2-Aminopyridine, NBSEosin-Y, Visible lightNot specifiedGood[3]

Experimental Protocols

Classical Method: Tschitschibabin Reaction (General Procedure)

The traditional synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[4][5][9]

Materials:

  • 2-Aminopyridine (1 equivalent)

  • α-Bromoacetophenone (1 equivalent)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium bicarbonate, optional)

Procedure:

  • Dissolve the 2-aminopyridine in a suitable solvent in a round-bottom flask.

  • Add the α-bromoacetophenone to the solution.

  • If a base is used, add it to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Modern Method: Microwave-Assisted, Catalyst-Free One-Pot Synthesis

This modern approach offers a significant improvement in terms of efficiency and environmental impact.[1][10]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water (as a green solvent)

Procedure:

  • In a microwave-safe reaction vial, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for approximately 30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by simple filtration, as it may precipitate from the aqueous medium.

  • Wash the isolated solid with water and dry it to yield the pure imidazo[1,2-a]pyridine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the classical and a modern, multi-component synthesis of imidazo[1,2-a]pyridines.

G cluster_0 Classical Synthesis: Tschitschibabin Reaction cluster_1 Modern Synthesis: One-Pot, Three-Component Reaction (e.g., GBBR) A0 2-Aminopyridine C0 Solvent + Heat (Several Hours) A0->C0 B0 α-Haloketone B0->C0 D0 Intermediate Formation (Alkylation & Condensation) C0->D0 E0 Workup & Purification (Filtration/Chromatography) D0->E0 F0 Imidazo[1,2-a]pyridine E0->F0 A1 2-Aminopyridine D1 One-Pot Reaction (Catalyst, Milder Conditions) A1->D1 B1 Aldehyde B1->D1 C1 Isocyanide C1->D1 E1 Imidazo[1,2-a]pyridine D1->E1

Caption: Comparative workflow of classical vs. modern synthesis.

Conclusion

While the classical Tschitschibabin reaction remains a fundamental method for the synthesis of imidazo[1,2-a]pyridines, modern synthetic strategies offer significant advantages.[5] Newer methods, such as microwave-assisted and multi-component reactions, provide researchers with more efficient, versatile, and environmentally friendly routes to this important heterocyclic scaffold.[1][6][11] These advancements facilitate the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives, which is crucial for drug discovery and development programs. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

Head-to-head comparison of "Methyl imidazo[1,2-a]pyridine-7-carboxylate" with other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the imidazo[1,2-a]pyridine core has garnered significant attention for its versatile biological activities, particularly as a potent kinase inhibitor. This guide provides an objective, data-driven comparison of the imidazo[1,2-a]pyridine scaffold, with a focus on derivatives of "Methyl imidazo[1,2-a]pyridine-7-carboxylate," against other prominent heterocyclic systems in the context of kinase-targeted drug development.

Overview of Heterocyclic Scaffolds in Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of targeted therapy. Heterocyclic compounds are particularly well-suited for this role due to their ability to form key interactions within the ATP-binding pocket of kinases. This guide will focus on a comparative analysis of the imidazo[1,2-a]pyridine scaffold against other well-established heterocyclic cores.

Imidazo[1,2-a]pyridine: This bicyclic scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Its derivatives have been shown to potently inhibit key kinases in oncogenic pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[3][4]

Other Heterocyclic Scaffolds: For the purpose of this comparison, we will consider other widely recognized kinase inhibitor scaffolds such as pyrimidines and pyrazolopyridines, which are present in numerous FDA-approved drugs.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative compounds from different heterocyclic scaffolds against key kinases and cancer cell lines. It is important to note that the data is compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Kinase Inhibitory Activity

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyridineDerivative of this compoundPI3Kα1.8
Imidazo[1,2-a]pyridineImidazopyridine DerivativeMSK13
PyrazolopyridinePyrazolopyridine DerivativeITKSimilar to Indazole
PyrimidinePyrimidine-based inhibitorB-Raf1400

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: In Vitro Anti-proliferative Activity

ScaffoldCompound ExampleCell LineIC50 (µM)
Imidazo[1,2-a]pyridineImidazopyridine DerivativeA375 (Melanoma)0.14
Imidazo[1,2-a]pyridineImidazopyridine DerivativeHeLa (Cervical Cancer)0.21
Imidazo[1,2-a]pyridineImidazopyridine DerivativeT47D (Breast Cancer)7.9
Imidazo[1,2-a]pyridineImidazopyridine DerivativeMCF-7 (Breast Cancer)9.4
ImidazopyrimidineImidazopyrimidine DerivativeB-Raf mutated cell line1.4

IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells.

Pharmacokinetic Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic (PK) profile. The imidazo[1,2-a]pyridine scaffold has been the subject of optimization to improve its drug-like properties.

Table 3: In Vivo Pharmacokinetic Parameters of an Imidazo[1,2-a]pyridine Derivative

CompoundDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Imidazo[1,2-a]pyridine DerivativeIV12300.08157
Imidazo[1,2-a]pyridine DerivativePO3450.5118

Data represents a single study on a specific derivative and may not be representative of all imidazo[1,2-a]pyridines.[5][6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

G cluster_1 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Raf inhibits

Caption: MAPK/ERK Signaling Pathway and Inhibition.

G cluster_2 Experimental Workflow: In Vitro Kinase Assay Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents Incubate Incubate Kinase and Inhibitor PrepareReagents->Incubate AddSubstrate Initiate Reaction with ATP/Substrate Mixture Incubate->AddSubstrate StopReaction Stop Reaction and Deplete Remaining ATP AddSubstrate->StopReaction DetectSignal Detect ADP Production (Luminescence) StopReaction->DetectSignal Analyze Data Analysis (IC50 determination) DetectSignal->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory potential of a compound.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9][10]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[11][12][13][14]

In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or if significant toxicity is observed in the treatment groups.

  • Data Analysis: Analyze the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[15][16][17][18][19]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising and versatile core for the development of novel kinase inhibitors. The data presented in this guide, while not exhaustive, highlights the potential of its derivatives to exhibit potent and selective inhibition of key oncogenic kinases, leading to significant anti-proliferative effects in cancer cell lines. While established scaffolds like pyrimidines and pyrazolopyridines have a longer history in approved drugs, the continued exploration and optimization of the imidazo[1,2-a]pyridine core offers exciting opportunities for the discovery of next-generation targeted therapies. Further head-to-head studies under standardized conditions will be invaluable in definitively positioning this scaffold within the arsenal of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of Methyl Imidazo[1,2-a]pyridine-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for methyl imidazo[1,2-a]pyridine-7-carboxylate, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Key safety measures include:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to protect your skin.

  • Eye Protection: Use chemical safety goggles or a face shield to prevent eye contact.

  • Gloves: Wear chemically resistant gloves to avoid skin absorption.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound" and any contaminated materials.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid for all waste.

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it in a sealed bag before depositing it into the designated solid waste container.

    • For liquid waste (e.g., solutions containing the compound), use a sealed, non-reactive container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wear appropriate PPE before attempting to clean the spill.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

    • For larger spills, follow your institution's emergency spill response procedures.

  • Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Professional waste disposal services will ensure the compound is managed in an environmentally responsible manner.

Summary of Safety and Hazard Information

Hazard ClassificationRecommended Precautions
Acute Toxicity (Potential) Harmful if swallowed, inhaled, or absorbed through the skin.[1]
Skin and Eye Irritation (Potential) May cause skin irritation and serious eye damage.[1]
Respiratory Irritation (Potential) Vapors or dust may cause respiratory tract irritation.[1]
Environmental Hazards (Potential) Potentially toxic to aquatic organisms. Discharge into the environment should be avoided.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_spill In Case of Spill A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Dedicated, Labeled Container) B->C D Contain Waste Properly (Solid vs. Liquid) C->D E Manage Spills Immediately (Absorb and Contain) D->E F Store Waste Securely (Ventilated, Designated Area) D->F E->F G Contact EHS for Pickup (Follow Institutional Protocol) F->G H End: Proper Disposal Complete G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal.

References

Essential Safety and Operational Protocols for Handling Methyl imidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl imidazo[1,2-a]pyridine-7-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a heterocyclic organic compound that requires careful handling due to its potential hazards. Based on data for this compound and structurally similar pyridine derivatives, it is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Hazard Identification and Classification

A comprehensive understanding of the potential hazards is crucial for safe handling. The following table summarizes the hazard classifications based on available safety data sheets for the compound and its analogs.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is mandatory for all personnel handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] The following table outlines the recommended PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[2][4]Laboratory coatWork within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.
Solution Preparation Chemical splash goggles[2][3]Nitrile or neoprene gloves[2][3][4]Laboratory coat[2][3]Work within a chemical fume hood.
Conducting Reactions Chemical splash goggles and face shield[3][5]Nitrile or neoprene gloves[2][3][4]Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard operational workflow for handling this compound, from receiving the compound to its final disposal. Each step is associated with critical safety considerations.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment cluster_3 Disposal A Receiving and Inventory B Review Safety Data Sheet (SDS) A->B Consult C Don Personal Protective Equipment (PPE) B->C Mandatory D Weighing and Aliquoting C->D E Solution Preparation D->E Proceeds to F Reaction Setup and Execution E->F Proceeds to G Quenching and Workup F->G H Waste Segregation and Collection G->H Generates I Decontamination of Glassware and Surfaces H->I Followed by J Store in Labeled, Sealed Waste Containers H->J K Arrange for Licensed Waste Disposal J->K Final Step

Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acid chlorides.[5]

  • Ensure the container is tightly sealed and properly labeled.[2][5]

2. Handling and Use:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools and explosion-proof equipment if large quantities are being handled.[6]

  • Prevent contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.[6]

  • Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[6]

  • Remove all sources of ignition.[6]

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][9]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Prevent the spilled chemical from entering drains.[5][6]

4. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

5. Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in suitable, tightly sealed, and clearly labeled containers.[6][10]

  • Segregate chemical waste according to institutional and local regulations.

  • Dispose of the chemical waste through a licensed professional waste disposal service.[9] Do not dispose of it down the drain.[5]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.